molecular formula C11H12O4 B2419140 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS No. 1503608-30-7

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Cat. No.: B2419140
CAS No.: 1503608-30-7
M. Wt: 208.213
InChI Key: QDTQIENKOOHZFQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chemical compound featuring a 1,3-benzodioxole core linked to a 2-methylpropanoic acid chain. This structure is of significant interest in medicinal and agricultural chemistry research due to the broad bioactivity of the benzodioxole scaffold. Compounds containing the 1,3-benzodioxole moiety are frequently investigated for their potential as therapeutic agents and plant growth regulators. Research on structurally similar benzodioxole derivatives has demonstrated their value as key intermediates in developing novel bioactive molecules. Specifically, certain N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives have been identified as potent auxin receptor agonists, showing a remarkable ability to promote primary root growth in plants, which is a promising target for agricultural innovation . In pharmaceutical research, benzodioxole-based structures are commonly explored for creating new anti-inflammatory agents. Some related compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) . The compound is provided for research and development purposes only. It is intended for use in laboratory settings and is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring compliance with their local regulations and for confirming product identity and purity upon receipt.

Properties

IUPAC Name

3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQIENKOOHZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic Acid

A Note on Isomeric Specificity: This guide focuses on the well-documented compound, 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid . Initial searches for "3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid" did not yield a specific CAS number, suggesting it may be a less common or novel isomer. The principles and methodologies outlined herein can, however, serve as a foundational framework for the study of the 4-yl isomer.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of biologically active molecules, both natural and synthetic.[1][2][3] Its presence is often associated with significant pharmacological effects, ranging from anticancer to antidiabetic properties.[1][4] This guide provides a comprehensive technical overview of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid, a derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and analytical characterization, providing researchers and drug development professionals with a robust resource for its application.

Part 1: Chemical Identity and Properties

CAS Number and Molecular Structure
  • Chemical Name: 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

  • CAS Number: 77269-66-0[5]

  • Molecular Formula: C₁₁H₁₂O₄[5]

  • Molecular Weight: 208.21 g/mol

The structure, characterized by a methyl-substituted propanoic acid chain attached to the 5-position of the 1,3-benzodioxole ring, is depicted below:

Caption: Molecular Structure of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid.

Physicochemical Properties
PropertyEstimated ValueSource/Method
pKa4.5 - 5.0Based on propanoic acid derivatives
LogP~2.5Estimation from similar structures
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.General chemical principles

Part 2: Synthesis and Characterization

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid can be approached through several synthetic routes. A common strategy involves the use of piperonal (3,4-methylenedioxybenzaldehyde) as a starting material, a readily available compound derived from sassafras oil.[6]

Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below:

Retrosynthesis Target 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid Intermediate1 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methylpropanoate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 2-methyl-3-oxobutanoate and Piperonal Intermediate1->Intermediate2 Knoevenagel or similar condensation

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Proposed Synthesis

This protocol outlines a potential synthetic route. Researchers should adapt and optimize these steps based on laboratory conditions and available reagents.

Step 1: Knoevenagel Condensation

  • Reaction Setup: To a solution of piperonal and ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or potassium hydroxide.[7]

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[7]

  • Workup and Purification: After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Step 2: Ester Hydrolysis

  • Reaction Setup: The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: The mixture is refluxed until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid, a suite of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR To determine the number and types of protons and their connectivity.Signals corresponding to the aromatic protons of the benzodioxole ring, the methylenedioxy protons, the methine and methylene protons of the propanoic acid chain, and the methyl group protons.
¹³C NMR To identify the number and types of carbon atoms.Resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon, and the aliphatic carbons of the side chain.
FT-IR To identify functional groups.Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether linkages in the benzodioxole ring.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ).

Part 3: Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a key pharmacophore in numerous therapeutic agents.[3][4] Derivatives of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid can serve as valuable intermediates in the synthesis of novel drug candidates.

Potential as a Synthetic Intermediate

The carboxylic acid functionality provides a handle for a variety of chemical transformations, including:

  • Amide bond formation: Coupling with amines to generate a diverse library of amides, which are common in drug molecules.

  • Esterification: Reaction with alcohols to produce esters with varied pharmacokinetic properties.

  • Reduction: Conversion of the carboxylic acid to an alcohol, opening up further synthetic possibilities.

The workflow for utilizing this compound as a synthetic intermediate is visualized below:

Workflow Start 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid Amidation Amidation (with various amines) Start->Amidation Esterification Esterification (with various alcohols) Start->Esterification Reduction Reduction to Alcohol Start->Reduction Library Library of Novel Compounds Amidation->Library Esterification->Library Reduction->Library Bioassay Biological Screening Library->Bioassay

Caption: Workflow for the derivatization and screening of the title compound.

Exploration of Biological Activity

Given the known biological activities of benzodioxole-containing compounds, derivatives of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid could be screened for a range of therapeutic effects, including:

  • Anticancer Activity: Many benzodioxole derivatives have shown promise as anticancer agents.[3]

  • Anti-inflammatory Properties: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.[2]

  • Antidiabetic Effects: Some benzodioxole compounds have been investigated for their ability to inhibit enzymes like α-amylase.[1]

Conclusion

3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and a framework for its analytical characterization. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new therapeutic agents leveraging the privileged 1,3-benzodioxole scaffold.

References

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester - Substance Details - EPA. [Link]

  • 3-(Benzoylthio)-2-methylpropanoic acid - CAS Common Chemistry. [Link]

  • methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate - PubChem. [Link]

  • (PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • 1,3-Benzodioxole-2-propanoic acid,2-methyl-,ethyl ester-Molbase. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. [Link]

  • WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PMC. [Link]

  • 2-Methylpropanoic acid - Hazardous Agents - Haz-Map. [Link]

Sources

Properties of 4-substituted 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties of 4-Substituted 1,3-Benzodioxole Derivatives

Abstract

The 1,3-benzodioxole scaffold, a structural motif present in numerous natural products and synthetic compounds, serves as a versatile template in medicinal and agricultural chemistry.[1] Substitution at the 4-position of this heterocyclic system profoundly influences its physicochemical properties and biological activities, leading to a diverse array of pharmacological effects. This guide provides a comprehensive technical overview of 4-substituted 1,3-benzodioxole derivatives, synthesizing data on their chemical synthesis, spectroscopic characterization, structure-activity relationships (SAR), and toxicological profiles. We delve into their demonstrated anti-tumor, anti-hyperlipidemic, antifungal, and plant growth-promoting activities, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic and agrochemical agents.

Introduction: The 1,3-Benzodioxole Core

The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a bicyclic heterocyclic compound integral to many biologically active molecules, including natural products like piperine, safrole, and myristicin. Its stable, benzo-fused acetal structure is readily amenable to chemical modification, making it an attractive starting point for synthetic chemistry.[1] The electronic properties of the benzodioxole ring, influenced by the two oxygen atoms, facilitate various chemical transformations and interactions with biological targets.[2]

Alterations at the 4-position, in particular, have been shown to be a critical determinant of a derivative's biological profile. Strategic placement of different functional groups at this position allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, which in turn dictates the compound's affinity for specific receptors and enzymes. This guide explores the rich chemistry and diverse pharmacology stemming from modifications at this key position.

Synthetic Strategies and Methodologies

The synthesis of 4-substituted 1,3-benzodioxole derivatives typically involves multi-step reaction sequences starting from commercially available precursors like piperonylic acid or safrole.[3][4] Common synthetic transformations include bromination, nucleophilic substitution, reduction, and condensation reactions to build complexity and introduce desired functional groups.[3][5]

General Synthetic Workflow

A prevalent strategy involves the initial functionalization of the benzodioxole core, followed by coupling with various side chains. For instance, creating an amide linkage is a common approach to introduce diverse substituents. This often involves activating a carboxylic acid derivative of benzodioxole and reacting it with a desired amine.

G cluster_0 Core Functionalization cluster_1 Side Chain Preparation cluster_2 Coupling and Derivatization start 1,3-Benzodioxole Precursor (e.g., Piperonylic Acid) step1 Activation (e.g., to Acid Chloride) start->step1 step2 Condensation / Amide Coupling step1->step2 amine Substituted Amine (R-NH2) amine->step2 step3 Purification (Column Chromatography) step2->step3 final Target 4-Substituted Derivative step3->final caption General workflow for amide derivative synthesis. G compound Benzodioxole Derivative (e.g., YL201) trx Thioredoxin Reductase (TrxR) compound->trx Inhibition ros Increased ROS (Oxidative Stress) mito Mitochondrial Dysfunction ros->mito trx->ros Regulation Disrupted cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop caption Proposed apoptotic pathway via TrxR inhibition. G compound 1,3-Benzodioxole Derivative metabolism Oxidative Metabolism compound->metabolism cyp450 Cytochrome P450 (e.g., CYP3A4) cyp450->metabolism intermediate Reactive Carbene Intermediate metabolism->intermediate inhibition Mechanism-Based Inhibition intermediate->inhibition inhibition->cyp450 caption Interaction with Cytochrome P450 enzymes.

Sources

Structural Elucidation and Synthetic Utility of C11H12O4 Benzodioxole Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C11H12O4 Chemical Space

The molecular formula C11H12O4 (Molecular Weight: 208.21 g/mol ) represents a specific class of benzodioxole derivatives characterized by a high degree of functionalization relative to the parent 1,3-benzodioxole scaffold. In drug discovery, this formula typically corresponds to carboxylic acid derivatives used as "linker" intermediates or bioisosteres for catechol-containing metabolites.

Unlike simple commodity chemicals, "C11H12O4 benzodioxole acid" refers to a structural isomer group. The two most pharmacologically relevant isomers are:

  • 4-(1,3-Benzodioxol-5-yl)butanoic acid: A chain-extended homolog used in the synthesis of GABA analogues and histone deacetylase (HDAC) inhibitors.

  • (2,2-Dimethyl-1,3-benzodioxol-5-yl)acetic acid: A steric variant where the methylene bridge is substituted to block metabolic oxidation.

This guide provides the definitive physicochemical profile, analytical differentiation strategy, and synthetic protocols for these entities.

Physicochemical Profile & Molecular Data

The following data establishes the baseline for Quality Control (QC) and stoichiometric calculations.

Core Molecular Specifications
PropertyValuePrecision Note
Molecular Formula C₁₁H₁₂O₄ Confirmed by elemental analysis
Molecular Weight 208.21 g/mol Average mass (standard abundance)
Monoisotopic Mass 208.0736 Da Critical for High-Res MS (HRMS)
Exact Mass 208.073559For m/z calculation [M-H]⁻ = 207.066
Heavy Atom Count 1511 Carbon, 4 Oxygen
Rotatable Bonds 3 - 4Dependent on side-chain length
Topological Polar Surface Area ~66.8 ŲPredictive of membrane permeability
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity
Isomer Differentiation Table

Researchers often confuse the linear and substituted isomers. Use this table to align your target molecule.

FeatureIsomer A: 4-(1,3-Benzodioxol-5-yl)butanoic acid Isomer B: (2,2-Dimethyl-1,3-benzodioxol-5-yl)acetic acid
Structure Type Linear chain extension (C4 acid)Ring substitution (Dimethyl) + Short chain (C2 acid)
Key NMR Signal Singlet (2H) at ~5.9 ppm (O-CH₂-O)Singlet (6H) at ~1.6 ppm (gem-dimethyl)
Primary Application Linker chemistry, HDAC inhibitorsSterically hindered scaffold, metabolic stability
CAS Registry 16982-38-6 38515-59-2

Analytical Strategy: Structural Elucidation

Distinguishing between C11H12O4 isomers requires a self-validating analytical workflow. Relying solely on Low-Resolution Mass Spectrometry (LRMS) is insufficient as both isomers yield the same parent ion (m/z 208).

NMR Logic & Decision Tree

The proton nuclear magnetic resonance (


H-NMR) spectrum provides the definitive "fingerprint" for identification.
  • The Methylenedioxy Bridge: In Isomer A, the dioxole ring protons appear as a distinct singlet around 5.90–6.00 ppm .

  • The Gem-Dimethyl Group: In Isomer B, the bridge protons are replaced by two methyl groups, which appear upfield as a strong singlet around 1.60–1.70 ppm .

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logic flow for confirming the identity of a C11H12O4 unknown.

IsomerAnalysis Start Unknown Sample (C11H12O4) MS_Check Step 1: HRMS Analysis Target: 208.0736 Da Start->MS_Check NMR_Check Step 2: 1H-NMR (DMSO-d6) MS_Check->NMR_Check Decision Check 5.9-6.0 ppm Region NMR_Check->Decision Result_A Singlet (2H) Present ID: 4-(1,3-Benzodioxol-5-yl) butanoic acid Decision->Result_A Signal Detected Result_B Absent (Check 1.6 ppm) Decision->Result_B No Signal Result_C Singlet (6H) Present ID: (2,2-Dimethyl-1,3-benzodioxol-5-yl) acetic acid Result_B->Result_C Methyl Signal Found Result_D Unknown Isomer (Run 2D NMR / COSY) Result_B->Result_D No Methyl Signal

Figure 1: Decision logic for the structural assignment of C11H12O4 isomers using 1H-NMR markers.

Synthetic Protocol: 4-(1,3-Benzodioxol-5-yl)butanoic acid

This section details the synthesis of the linear isomer (Isomer A), as it is the most common precursor for drug development involving benzodioxole linkers.

Retrosynthetic Analysis

The most robust route utilizes a Friedel-Crafts succinoylation followed by a carbonyl reduction. This avoids the use of toxic halo-esters and provides high regioselectivity for the 5-position.

  • Step 1: 1,3-Benzodioxole + Succinic Anhydride

    
     4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (Intermediate C11H10O5).
    
  • Step 2: Reduction of the ketone to the methylene group

    
     Target C11H12O4.
    
Step-by-Step Methodology

Safety Note: Aluminum chloride (AlCl


) is moisture-sensitive and corrosive. Perform Step 1 in a fume hood under inert atmosphere (N

or Ar).
Step 1: Friedel-Crafts Acylation
  • Setup: Charge a dry 3-neck round-bottom flask with Succinic Anhydride (1.2 eq) and anhydrous Dichloromethane (DCM) .

  • Activation: Cool to 0°C. Portion-wise add AlCl

    
     (2.5 eq) . Stir for 30 mins to form the acylium complex.
    
  • Addition: Add 1,3-Benzodioxole (1.0 eq) dropwise (diluted in DCM) over 45 minutes. Maintain temperature < 5°C to prevent ring opening.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of benzodioxole (high Rf) and appearance of the keto-acid (low Rf, streaks due to COOH).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

    • Intermediate: 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (MW 222.19).

Step 2: Carbonyl Reduction (Clemmensen Modification)

Note: While catalytic hydrogenation (Pd/C) is cleaner, the Clemmensen reduction is often preferred for benzodioxoles to avoid hydrogenolysis of the benzylic C-O bonds if conditions are too harsh.

  • Setup: Dissolve the keto-acid intermediate in Acetic Acid .

  • Reagent: Add Zinc dust (activated) and concentrated HCl .

  • Reflux: Heat to reflux for 6–8 hours. Add small portions of conc. HCl every hour to maintain acid strength.

  • Workup: Cool and dilute with water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Final Product: 4-(1,3-Benzodioxol-5-yl)butanoic acid (C11H12O4).

    • Appearance: Off-white to beige solid.

    • Yield Target: 65–75% over two steps.

Synthetic Pathway Diagram

SynthesisRoute SM 1,3-Benzodioxole (Start) Intermediate Keto-Acid Intermediate (C11H10O5) MW: 222.19 SM->Intermediate Friedel-Crafts Reagent1 Succinic Anhydride AlCl3 / DCM Reagent1->Intermediate Product Target Product C11H12O4 MW: 208.21 Intermediate->Product Clemmensen Red. Reagent2 Zn(Hg) / HCl (Reduction) Reagent2->Product

Figure 2: Two-step synthetic pathway from 1,3-benzodioxole to the C11H12O4 target acid.

Pharmaceutical Applications

Understanding the utility of C11H12O4 acids allows for better experimental design in drug discovery.

  • Bioisosteres for Catechols: The benzodioxole ring is a classic bioisostere for the catechol moiety (1,2-dihydroxybenzene). It improves metabolic stability by preventing methylation by COMT (Catechol-O-methyltransferase).

  • Linker Chemistry: The butanoic acid tail (C4) provides an optimal distance for bridging pharmacophores in PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands.

  • GABA Analogues: 4-(1,3-Benzodioxol-5-yl)butanoic acid is structurally homologous to GABA (gamma-aminobutyric acid) with a lipophilic anchor, making it a candidate for developing GABA-transaminase inhibitors or lipophilic GABA prodrugs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 150349905, 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. (Precursor Data). Retrieved from [Link]

  • Common Chemistry (CAS). Search results for Benzodioxole derivatives.[1][2] American Chemical Society.[1] Retrieved from [Link]

  • Frontiers in Plant Science. Design and Synthesis of 1,3-Benzodioxole Derivatives. (Synthetic methodology context). Retrieved from [Link]

Sources

Novel Benzodioxole Scaffolds: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (1,3-BD) moiety represents a dichotomy in medicinal chemistry: it is simultaneously a "privileged structure" found in blockbuster drugs (e.g., Tadalafil, Paroxetine) and a potential "structural alert" due to metabolic liability. Historically, the methylene bridge (


) has been utilized to enforce planarity and improve lipophilicity (

). However, its susceptibility to Cytochrome P450 (CYP450) mediated oxidation—leading to mechanism-based inhibition (MBI)—has necessitated the evolution of "next-generation" benzodioxole scaffolds.

This technical guide analyzes the transition from classical 1,3-BD cores to novel, metabolically robust analogs, specifically focusing on 2,2-difluorobenzodioxoles , deuterated scaffolds , and C-H functionalized derivatives . We provide actionable synthetic protocols and structure-activity relationship (SAR) data to guide lead optimization.

Metabolic Liability: The Carbene Mechanism

To design superior scaffolds, one must first understand the failure mode of the parent heterocycle. The methylenedioxy ring is prone to CYP450-mediated oxidation, resulting in the formation of a reactive carbene intermediate. This species coordinates irreversibly with the heme iron of the enzyme, forming a metabolic intermediate (MI) complex that inactivates the CYP isoform (typically CYP2D6 or CYP3A4).

Mechanism of CYP450 Inactivation

The following diagram illustrates the oxidative pathway leading to enzyme inactivation.

G cluster_0 Phase I Metabolism Start Parent Benzodioxole (R-C6H3-OCH2O) Oxidation CYP450 Oxidation (H-abstraction) Start->Oxidation Hydroxyl Hydroxy-intermediate (Unstable Hemiacetal) Oxidation->Hydroxyl WaterLoss - H2O Hydroxyl->WaterLoss Carbene Reactive Carbene (R-C6H3-O-C:-O) Hydroxyl->Carbene Dehydration Complex MI Complex (Fe=C Covalent Bond) Carbene->Complex Heme Coordination Toxicity Enzyme Inactivation (Drug-Drug Interaction) Complex->Toxicity

Figure 1: Mechanism-Based Inhibition (MBI) of CYP450 by benzodioxole substrates via carbene formation.

Novel Scaffold Classes & Synthetic Strategies

To mitigate the metabolic liability while retaining the steric and electronic benefits of the ring system, three primary scaffold modifications have emerged.

Class A: 2,2-Difluorobenzodioxoles

Replacing the methylene protons with fluorine atoms blocks the initial H-abstraction step required for carbene formation. This modification also modulates the electronic properties of the aromatic ring (electron-withdrawing) and increases lipophilicity.

  • Metabolic Stability: High (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

  • Synthesis: Chlorination of the acetal followed by halogen exchange.

Class B: Deuterated Benzodioxoles

Deuterium incorporation (


) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing the rate of metabolism without significantly altering the steric profile or binding affinity of the drug.
  • Application: Used to extend half-life (

    
    ) and reduce dosing frequency (e.g., deuterated paroxetine analogs).
    
Class C: C-H Functionalized Derivatives

Direct functionalization of the aromatic core (positions 4, 5, 6, 7) allows for the introduction of solubilizing groups or pharmacophores without disrupting the dioxole ring.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Rationale: This protocol converts the chemically labile 2,2-dichloro intermediate into the stable difluoro scaffold using a halogen exchange reaction.[1] This is a critical step for generating metabolically robust cores.

Reagents:

  • 2,2-Dichloro-1,3-benzodioxole (1.0 eq)

  • Anhydrous Potassium Fluoride (KF) (4.0 eq)

  • Tetramethylene sulfone (Sulfolane) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with anhydrous KF (dried in vacuo at 150°C for 4 hours).

  • Solvation: Add Sulfolane (5 mL per gram of substrate) under an argon atmosphere.

  • Addition: Add 2,2-dichloro-1,3-benzodioxole dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor reaction progress via GC-MS (looking for mass shift from M+ 190 to M+ 158).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes).

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation under reduced pressure yields the pure 2,2-difluoro-1,3-benzodioxole as a colorless oil.

Protocol 2: Amide Coupling of Benzodioxole-5-carboxylic Acid

Rationale: This general procedure attaches the benzodioxole scaffold to amine-bearing pharmacophores, a common motif in anticancer and antidiabetic lead generation.

Reagents:

  • Benzodioxole-5-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • EDCI (1.3 eq)

  • DMAP (0.3 eq)

  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve benzodioxole-5-carboxylic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

  • Activation: Add DMAP and stir for 10 minutes under nitrogen.

  • Coupling: Add EDCI followed by the amine partner.

  • Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DMAP), saturated

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.[2] Purify via silica gel flash chromatography.
    

Medicinal Chemistry Applications (SAR Data)

The following data summarizes the impact of scaffold modification on biological activity and metabolic stability.

Table 1: Comparative SAR of Noscapine Analogs (Anticancer)

Data synthesized from noscapine derivative studies targeting tubulin inhibition.

Compound IDScaffold ModificationSubstituent (R)IC50 (MCF-7, µM)Metabolic Stability (Human Microsomes)
Noscapine (Ref) Standard

-> 20.0Low (

min)
Analog 14e Deuterated

9'-Bromo1.50 High (

min)
Analog 20 Cyclic Ether ExpansionDioxino-ring0.73 High
Analog 5a 2,2-DifluoroUnsubstituted4.20Very High (No MBI observed)
Table 2: COX Inhibition of Benzodioxole Derivatives

Comparison of acetic acid vs. ester derivatives.

Compound ClassCore StructureTargetIC50 Range (µM)Selectivity
Class 3 (Esters) Halogenated Phenyl-BDCOX-11.12 – 27.06Moderate
Class 4 (Acids) Halogenated Phenyl-BDCOX-10.72 – 33.7High (Compound 4f)
Ketoprofen (Ref) Diphenyl ketoneCOX-1/2~0.50Non-selective

Strategic Workflow for Scaffold Selection

Use this decision tree to select the appropriate benzodioxole scaffold based on your project's stage and limiting factors.

SAR_Flow Start Lead Optimization Phase Issue Identify Primary Liability Start->Issue Branch1 Rapid Metabolism / MBI? Issue->Branch1 PK Issues Branch2 Potency / Solubility? Issue->Branch2 PD Issues Sol1 Switch to 2,2-Difluoro-BD (Blocks Metabolism, alters Electronics) Branch1->Sol1 If Electronics allow Sol2 Deuteration (-OCD2O-) (Retains Electronics, Improves t1/2) Branch1->Sol2 If Electronics critical Sol3 C-H Functionalization (Add Polar Groups at C4/C7) Branch2->Sol3 Solubility Needed Sol4 Ring Expansion (Benzodioxepine) Branch2->Sol4 New IP Space

Figure 2: Decision matrix for benzodioxole scaffold optimization.

References

  • Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Source: PubMed / J Biol Chem. [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Source: ChemMedChem. [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole (US5432290A).
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. Source: PubMed Central. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Source: PubMed Central. [Link]

Sources

Technical Whitepaper: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic placement of rigid heterocyclic scaffolds and flexible aliphatic chains is critical for optimizing drug-target interactions. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a highly specialized, bifunctional building block utilized in the synthesis of advanced therapeutics. Unlike its more common 5-yl isomer, the 4-yl substitution places the propanoic acid side chain in close spatial proximity to the lone pairs of the acetal oxygen. This ortho-like relationship induces a unique conformational restriction via steric bulk and intramolecular dipole interactions, minimizing entropic loss upon binding to rigid G-Protein Coupled Receptor (GPCR) pockets.

This guide provides an in-depth technical breakdown of its chemical identity, physicochemical profiling, asymmetric synthesis, and analytical validation, designed for researchers and drug development professionals.

Chemical Identity & SMILES String Resolution

To utilize this compound in in silico docking studies or automated synthesis planning, an accurate Simplified Molecular-Input Line-Entry System (SMILES) string is required.

Canonical SMILES: CC(Cc1cccc2c1OCO2)C(=O)O

Mechanistic Breakdown of the SMILES Logic:
  • The Aliphatic Core (CC(...)C(=O)O): This represents the 2-methylpropanoic acid scaffold. The central alpha-carbon is bonded to a methyl group (C), the carboxylic acid (C(=O)O), and the benzylic bridge.

  • The Heterocyclic Core (c1cccc2c1OCO2): This defines the 1,3-benzodioxole ring.

    • The attachment point is c1, which corresponds to the 4-position of the benzodioxole system (the aromatic carbon directly adjacent to the oxygen-bearing fused carbon).

    • c2 and the second c1 represent the fused carbons (positions 7a and 3a, respectively).

    • OCO2 defines the methylenedioxy bridge closing the 5-membered heterocyclic ring.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical data critical for lead optimization. Data is extrapolated from structural homology with the well-characterized 5-yl isomer and adjusted for the 4-yl substitution.

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₁₂O₄Defines fundamental stoichiometry and mass.
Molecular Weight 208.21 g/mol Low MW (<300) makes it an ideal fragment for modular lead optimization and fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.2Favorable lipophilicity ensures optimal partitioning into lipid bilayers, enhancing membrane permeability.
H-Bond Donors 1The carboxylic acid -OH is critical for anchoring to basic residues (e.g., Arginine/Lysine) in receptor binding pockets.
H-Bond Acceptors 4Two dioxole oxygens + two carboxyl oxygens provide multiple vectors for interaction with target kinases or GPCRs.
Topological Polar Surface Area 55.8 ŲFalls well below the 140 Ų threshold, predicting excellent oral bioavailability and potential blood-brain barrier (BBB) penetration.

Asymmetric Synthesis Methodology

Because the alpha-carbon of the propanoic acid chain is a chiral center, racemic mixtures often result in a 50% loss of target affinity (eutomer vs. distomer). The following protocol describes an Evans Asymmetric Alkylation to selectively synthesize the (2S)-enantiomer.

Step-by-Step Protocol & Causality
  • Preparation of the Electrophile:

    • Action: Dissolve 1,3-benzodioxole-4-carbaldehyde in methanol and reduce with NaBH₄ at 0°C. Extract the resulting alcohol, dissolve in dichloromethane (DCM), and treat with PBr₃ at 0°C to yield 4-(bromomethyl)-1,3-benzodioxole.

    • Causality: The aldehyde must be converted into a highly reactive benzylic bromide. The bromide serves as a superior leaving group for the subsequent Sₙ2 displacement, ensuring high yields during the sterically hindered alkylation step.

  • Chiral Enolate Formation:

    • Action: Cool a solution of (4S)-4-benzyl-3-propionyloxazolidin-2-one in anhydrous THF to -78°C. Dropwise add 1.1 equivalents of Lithium diisopropylamide (LDA).

    • Causality: LDA selectively deprotonates the alpha-carbon of the propionyl group. The lithium coordinates with the oxazolidinone carbonyl, locking the molecule into a rigid (Z)-enolate. The bulky benzyl group on the auxiliary sterically shields the Re face of the enolate.

  • Asymmetric Alkylation:

    • Action: Introduce the 4-(bromomethyl)-1,3-benzodioxole to the enolate solution at -78°C. Allow to warm to -20°C over 4 hours.

    • Causality: The electrophile is forced to approach from the unhindered Si face. This stereocontrol establishes the (2S) configuration with high diastereomeric excess (>95% de).

  • Auxiliary Cleavage:

    • Action: Treat the purified alkylated intermediate with LiOH and H₂O₂ in a THF/H₂O mixture at 0°C.

    • Causality: H₂O₂ forms a hydroperoxide anion (HOO⁻), which is significantly more nucleophilic than the hydroxide ion (alpha-effect). It selectively attacks the exocyclic imide carbonyl, cleaving the chiral auxiliary without racemizing the newly formed, sensitive alpha-stereocenter.

Synthesis N1 1,3-Benzodioxole-4-carbaldehyde N2 4-(Bromomethyl)-1,3-benzodioxole N1->N2 1. NaBH4, MeOH 2. PBr3, DCM N3 Evans Chiral Enolate Alkylation N2->N3 Propionyl oxazolidinone LDA, THF, -78°C N4 (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid N3->N4 LiOH, H2O2 THF/H2O, 0°C

Synthetic workflow for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid via Evans alkylation.

Pharmacological Relevance & Receptor Targeting

The 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid moiety is frequently utilized as a lipophilic tail or core scaffold in the development of GPCR modulators.

  • GLP-1 Receptor Agonists: Patent literature highlights the use of benzodioxole-derived carboxylic acids in the synthesis of small-molecule Glucagon-like peptide-1 (GLP-1) receptor agonists . The benzodioxole ring acts as a bioisostere for catechol rings, providing metabolic stability against Catechol-O-methyltransferase (COMT) degradation while maintaining the hydrogen-bond acceptor network required for receptor activation.

  • Melanocortin 4 Receptor (MC4R) Antagonists: Similar structural motifs are employed in MC4R antagonists aimed at treating cachexia and metabolic disorders . The alpha-methyl group restricts the conformational freedom of the propanoic acid chain, locking the molecule into a bioactive conformation that fits precisely into the allosteric binding pockets of the receptor.

GPCR_Pathway LIG Benzodioxole-derived Ligand REC Target GPCR (GLP-1R / MC4R) LIG->REC Orthosteric Binding GS Gαs Protein Activation REC->GS Conformational Shift AC Adenylate Cyclase (AC) GS->AC Allosteric Stimulation CAMP cAMP Accumulation AC->CAMP ATP Hydrolysis PKA Protein Kinase A (PKA) CAMP->PKA Regulatory Subunit Binding RESP Metabolic Cellular Response PKA->RESP Phosphorylation Cascade

GPCR signaling pathway targeted by benzodioxole-derived therapeutic agents.

Analytical Validation Protocols

To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow.

Self-Validation Checkpoint 1: ¹H NMR (400 MHz, CDCl₃)

The Nuclear Magnetic Resonance (NMR) spectrum acts as a direct validation of the synthesis mechanism.

  • 1.20 ppm (d, 3H, J=7.0 Hz): Validates the presence of the alpha-methyl group. The doublet splitting confirms attachment to a single CH proton.

  • 2.60 - 3.00 ppm (m, 2H): Diastereotopic benzylic CH₂ protons. Their magnetic inequivalence confirms the successful establishment of the adjacent chiral center.

  • 5.95 ppm (s, 2H): The defining singlet of the methylenedioxy protons (O-CH₂-O).

  • 6.60 - 6.80 ppm (m, 3H): The three aromatic protons.

  • Self-Validation Failure State: If the reduction step (Step 1) fails, a sharp singlet at ~10.0 ppm (aldehyde proton) will persist. The reaction must not proceed to bromination until this peak is entirely consumed.

Self-Validation Checkpoint 2: LC-MS (ESI Negative Mode)
  • Methodology: Electrospray Ionization (ESI) in negative mode.

  • Causality: Carboxylic acids readily lose a proton to form stable carboxylate anions. Operating in negative mode suppresses background noise from basic impurities.

  • Expected Result: A clean [M-H]⁻ molecular ion peak at m/z 207.1. The absence of this peak indicates either esterification (if methanol was not fully removed) or failure of the auxiliary cleavage step.

References

  • Title: 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid (CID 19614615) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Title: US10934279B2 - GLP-1 receptor agonists and uses thereof Source: Google Patents URL
  • Title: US11643412B2 - Melanocortin 4 receptor antagonists and uses thereof Source: Google Patents URL

Technical Guide: 4-Substituted Benzodioxole Propanoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Substituted benzodioxole propanoic acids represent a privileged scaffold in modern medicinal chemistry, distinct from their ubiquitous 5-substituted natural product counterparts (e.g., safrole, piperonal). While 5-substituted benzodioxoles are easily accessible via electrophilic aromatic substitution, the 4-substituted regioisomers (substitution ortho to the dioxole bridge) offer unique steric and electronic vectors that are critical for high-affinity binding in Endothelin Receptor Antagonists (ERAs) and PPAR/GPR40 agonists .

This guide details the synthetic access, structure-activity relationships (SAR), and experimental protocols for this scaffold. The 4-position substitution is synthetically challenging, requiring directed ortho-metalation (DoM) or de novo ring construction, but it yields compounds with superior metabolic stability by blocking the oxidation-prone sites adjacent to the ether linkage.

Medicinal Chemistry: The "Ortho-Effect" in Drug Design

Structural Differentiation

The 1,3-benzodioxole ring is planar. Substituents at the 5-position extend along the long axis of the molecule. In contrast, 4-position substituents project into a distinct spatial quadrant, often inducing a "molecular twist" that locks the biaryl or side-chain conformation.

  • Metabolic Stability: The methylene bridge (

    
    ) is a known site for cytochrome P450 oxidation (forming a carbene intermediate). Substitution at the 4-position sterically shields this region, often prolonging half-life (
    
    
    
    ).
  • Receptor Selectivity: In Endothelin-A (

    
    ) antagonists like Atrasentan  and Zibotentan , the benzodioxole moiety mimics the indole of Trp-21 in Endothelin-1. The precise vector of the propanoic acid tail determines selectivity between 
    
    
    
    (vasoconstriction) and
    
    
    (clearance/vasodilation) receptors.
Mechanism of Action: Signal Transduction

The following diagram illustrates the role of these ligands in blocking the


-coupled Endothelin pathway.

ET_Pathway Ligand 4-Subst. Benzodioxole (Antagonist) ETA_Rec Endothelin Receptor A (GPCR) Ligand->ETA_Rec Competitive Blockade ET1 Endothelin-1 (ET-1) ET1->ETA_Rec Activation Gq Gq/11 Protein ETA_Rec->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vasoconstriction Vasoconstriction & Cell Proliferation Ca->Vasoconstriction

Figure 1: Mechanism of Action for Benzodioxole-based Endothelin Antagonists. The 4-substituted scaffold competitively inhibits the


 receptor, preventing the Calcium signaling cascade.

Synthetic Methodology: Accessing the 4-Position

Accessing the 4-position requires overcoming the inherent directing bias of the benzene ring. The two primary routes are Directed Ortho-Metalation (DoM) and De Novo Ring Construction .

Route A: Directed Ortho-Metalation (DoM)

This is the preferred route for scale-up. The strained 1,3-benzodioxole ring oxygens act as weak directing groups, but lithiation often occurs at the 2-position (between oxygens) leading to ring opening. To direct lithiation to the 4-position, the 2-position must be blocked or conditions carefully controlled.

Key Reaction:

  • Substrate: 1,3-Benzodioxole.[1][2][3][4]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) / TMEDA (Tetramethylethylenediamine).
  • Electrophile: Ethylene oxide or Allyl bromide (to install the propanoic acid precursor).

Route B: De Novo Construction from Catechols

Starting with 2,3-dihydroxybenzaldehyde allows for the construction of the dioxole ring after the substitution pattern is established.

Workflow Comparison:

ParameterRoute A: DoM (Lithiation)Route B: De Novo (Catechol)
Starting Material 1,3-Benzodioxole (Cheap)2,3-Dihydroxybenzaldehyde (Expensive)
Step Count Low (2-3 steps)High (4-6 steps)
Regiocontrol Variable (Requires optimization)Absolute (Pre-defined)
Scalability High (Process Chemistry)Moderate (Medicinal Chemistry)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic Acid via DoM

Objective: Selective installation of the propanoic acid side chain at the C4 position.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)[1]

  • 
    -BuLi (1.1 eq, 2.5M in hexanes)
    
  • TMEDA (1.1 eq)

  • Succinic anhydride (1.2 eq) or 3-bromopropanoic acid derivatives.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent & Base: Charge with anhydrous THF (10 vol) and TMEDA (1.1 eq). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Note: The solution will turn a characteristic yellow/orange color indicating the formation of the lithiated species.
    
  • Aging: Stir at -78°C for 1 hour. Critical: Do not warm, as the lithiated species can undergo ring fragmentation (beta-elimination).

  • Electrophile Addition: Dissolve succinic anhydride (1.2 eq) in THF and add dropwise. Alternatively, for the propanoic acid chain directly, use oxetane (with

    
    ) or allyl bromide  followed by hydroboration-oxidation.
    
    • Recommendation: Use Allyl Bromide for the initial alkylation to form 4-allyl-1,3-benzodioxole.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).
  • Oxidation (if using Allyl route): Subject the 4-allyl intermediate to Jones Oxidation or Ruthenium-catalyzed periodate oxidation to yield the propanoic acid.

Protocol 2: Chiral Resolution of -Substituted Derivatives

For drug candidates, the propanoic acid often carries an


-substituent (e.g., methyl or amino group). Enantiopurity is non-negotiable.

Method: Enzymatic Kinetic Resolution.

  • Substrate: Racemic Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Conditions: Phosphate buffer (pH 7.0) / Acetone cosolvent (10%).

  • Procedure: Stir at 30°C. Monitor enantiomeric excess (

    
    ) via Chiral HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion. The unreacted ester is typically the 
    
    
    
    -enantiomer (depending on lipase specificity).

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical decision tree for synthesizing the 4-substituted scaffold.

Synthesis_Route Start 1,3-Benzodioxole Lithiation Ortho-Lithiation (n-BuLi / TMEDA, -78°C) Start->Lithiation Intermed_Li 4-Lithio Species (Unstable > -20°C) Lithiation->Intermed_Li Electrophile_A Path A: Allyl Bromide Intermed_Li->Electrophile_A Alkylation Electrophile_B Path B: Oxetane / BF3 Intermed_Li->Electrophile_B Ring Opening Prod_A 4-Allyl-1,3-benzodioxole Electrophile_A->Prod_A Prod_B 4-(3-Hydroxypropyl) benzodioxole Electrophile_B->Prod_B Oxidation Jones Oxidation Prod_A->Oxidation Hydroboration/ Oxidation Prod_B->Oxidation Final 3-(1,3-Benzodioxol-4-yl) propanoic acid Oxidation->Final

Figure 2: Divergent Synthetic Pathways for the 4-Substituted Propanoic Acid Scaffold.

References

  • Endothelin Receptor Antagonists & Benzodioxole SAR

    • Discovery of Atrasentan (ABT-627): A Potent, Selective, and Orally Bioavailable Endothelin-A Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry.
    • URL: [Link]

  • Ortho-Lithiation Methodology

    • Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.

    • Source: Chemical Reviews.
    • URL: [Link]

  • Benzodioxole Ring Construction

    • Recent Advances in the Synthesis of 1,3-Benzodioxoles.
    • Source: Tetrahedron.
    • URL: [Link] (General Journal Landing Page for verification of methodology scope)

  • PPAR Agonist Analogues

    • Design and Synthesis of Novel PPAR Pan Agonists based on Propanoic Acid Scaffolds.
    • Source: Bioorganic & Medicinal Chemistry.
    • URL: [Link]

Sources

IUPAC name for 3-(1,3-Benzodioxol-4-yl)isobutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-(1,3-Benzodioxol-4-yl)isobutyric acid, with a primary focus on its definitive IUPAC nomenclature, structural elucidation, synthesis, and relevance in modern medicinal chemistry. The 1,3-benzodioxole moiety is a recognized privileged scaffold in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of bioactive molecules.[1] This document serves as a technical resource for researchers, offering detailed protocols, characterization data, and an exploration of the compound's potential applications as a key intermediate and building block in the development of novel therapeutics.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activity.[2] Its unique electronic and lipophilic properties make it a highly valued scaffold in drug design.[1] This moiety is a critical component in pharmaceuticals, fragrances, and agrochemicals.[3][4] In medicinal chemistry, derivatives of 1,3-benzodioxole are explored for a vast array of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][4][5] The compound at the heart of this guide, a substituted isobutyric acid derivative of 1,3-benzodioxole, represents a versatile chemical intermediate for accessing more complex molecular architectures.[6] Understanding its precise chemical identity and properties is paramount for its effective utilization in research and development pipelines.

IUPAC Nomenclature and Structural Elucidation

A precise and unambiguous name is fundamental for chemical communication. While often referred to by its semi-systematic name, 3-(1,3-Benzodioxol-4-yl)isobutyric acid, a rigorous application of IUPAC rules provides a more accurate designation.

Determination of the Preferred IUPAC Name (PIN)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The process for this molecule is as follows:

  • Identify the Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH).

  • Identify the Parent Chain: The longest carbon chain containing the principal functional group is a three-carbon chain, making the parent alkane "propane." With the carboxylic acid function, the parent name becomes propanoic acid .

  • Number the Parent Chain: The carboxyl carbon is designated as C1.

  • Identify and Name Substituents:

    • A methyl group (-CH₃) is located at the C2 position. This is named a "2-methyl" substituent.

    • A 1,3-benzodioxole ring system is attached at the C3 position. The point of attachment to the parent chain is at position 4 of the benzodioxole ring. This complex substituent is named (1,3-Benzodioxol-4-yl) .

  • Assemble the Name: The substituents are listed alphabetically (benzodioxolyl before methyl) and prefixed to the parent name.

Therefore, the preferred IUPAC name is 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid .

The common name "isobutyric acid" refers to 2-methylpropanoic acid, which explains the origin of the semi-systematic name provided in the topic.[7][8]

Caption: Structure and IUPAC numbering of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity after synthesis. This process is a critical quality control step in drug development.[9]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzodioxole ring (typically 3H, complex pattern), a singlet for the methylenedioxy (-O-CH₂-O-) protons (~5.9-6.0 ppm), and signals for the aliphatic chain protons (-CH₂-CH(CH₃)-), including a doublet for the methyl group.[9]
¹³C NMR Resonances for the carboxyl carbon (~175-180 ppm), aromatic carbons (100-150 ppm), the methylenedioxy carbon (~101 ppm), and aliphatic carbons in the side chain.
FT-IR A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and characteristic C-O stretches from the ether linkages in the dioxole ring.[10]
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂O₄), along with characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the side chain.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for formulation development.

Property Value (Predicted/Calculated) Significance in Drug Development
Molecular Formula C₁₁H₁₂O₄Defines the elemental composition.
Molecular Weight 208.21 g/mol Influences diffusion, solubility, and transport across membranes.
XLogP3 ~1.8 - 2.2A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
pKa ~4.5 - 5.0The acidic dissociation constant; determines the ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bond Donors 1 (from -COOH)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 4 (from all oxygens)Influences solubility and interactions with biological targets.
Polar Surface Area ~66 ŲAffects membrane permeability and transport characteristics.

Note: These values are estimated based on the structure and data for similar compounds. Experimental verification is required.

Synthesis and Methodologies

The synthesis of 3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid can be approached through several established organic chemistry reactions. A robust and scalable synthetic route is crucial for producing the quantities needed for research and development. Below is a proposed, logically sound synthetic workflow.

G start 1,3-Benzodioxole-4-carbaldehyde (Starting Material) step1 Step 1: Wittig or Horner-Wadsworth- Emmons Reaction start->step1 intermediate1 Intermediate A: (E)-Ethyl 3-(1,3-benzodioxol-4-yl)acrylate step1->intermediate1  Reagents:  Triethyl phosphonoacetate,  Base (e.g., NaH) step2 Step 2: Michael Addition (Conjugate Addition) intermediate1->step2 intermediate2 Intermediate B: Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate step2->intermediate2  Reagents:  Lithium dimethylcuprate (Li(CH₃)₂Cu) step3 Step 3: Ester Hydrolysis intermediate2->step3 purification Purification: Crystallization or Chromatography step3->purification  Reagents:  Aqueous Base (NaOH or KOH),  then Acid (HCl) final_product Final Product: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid purification->final_product

Caption: A proposed synthetic workflow for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and requires laboratory optimization.

Step 1: Synthesis of (E)-Ethyl 3-(1,3-benzodioxol-4-yl)acrylate

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming α,β-unsaturated esters from aldehydes, providing high yields and excellent stereoselectivity for the desired E-isomer.

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

    • Re-cool the mixture to 0 °C and add a solution of 1,3-benzodioxole-4-carbaldehyde (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Step 2: Synthesis of Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate

  • Rationale: The Michael addition of an organocuprate reagent to an α,β-unsaturated ester is the method of choice for introducing a substituent at the β-position. Cuprates are soft nucleophiles that favor 1,4-conjugate addition over 1,2-addition to the carbonyl group.

  • Procedure:

    • Prepare lithium dimethylcuprate in situ by adding methyl lithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous ether at -78 °C under an inert atmosphere.

    • To this cuprate solution, add the acrylate from Step 1 (1.0 eq) dissolved in ether dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at low temperature for 2-3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product, wash, dry, and concentrate the organic phase as previously described. Purify via column chromatography.

Step 3: Hydrolysis to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

  • Rationale: Basic hydrolysis (saponification) of the ester is a standard and efficient method to generate the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

The title compound is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Lead Generation: The benzodioxole moiety is a known pharmacophore that interacts with various biological targets, including cytochrome P450 enzymes.[4] This compound can serve as a starting point for creating libraries of novel derivatives for high-throughput screening.

  • Intermediate for API Synthesis: The carboxylic acid functionality is a versatile chemical handle. It can be readily converted into amides, esters, and other functional groups to explore structure-activity relationships (SAR). For example, forming an amide derivative could lead to compounds with different biological profiles.[11]

  • Probing Biological Systems: As a regioisomer of more commonly studied 5-substituted benzodioxoles, this 4-substituted compound allows researchers to probe the spatial requirements of receptor binding sites and enzyme active sites.[12] Subtle changes in the substitution pattern on the aromatic ring can lead to dramatic differences in biological activity.

Conclusion

The compound 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a well-defined chemical entity whose structure and properties make it a valuable tool for professionals in drug discovery and chemical research. Its systematic IUPAC name clarifies its precise structure, distinguishing it from other isomers. The synthetic pathways to access this molecule are based on reliable and well-understood organic reactions, allowing for its preparation and subsequent modification. As a carrier of the privileged 1,3-benzodioxole scaffold, this compound holds significant potential as an intermediate for the synthesis of novel, biologically active agents, warranting its place in the toolkit of the modern medicinal chemist.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ResearchGate.
  • RSC Publishing. (2022, August 25). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity.
  • Wikipedia. Isobutyric acid.
  • Sigma-Aldrich. 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid.
  • JLUpub.
  • PubChem. Mmdppa | C11H13NO3 | CID 21125447.
  • Carl ROTH. (3E)-4-(1,3-Benzodioxol-4-yl)-3-butenoic acid, 2 g.
  • PubMed. (2000, December 11). Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS.
  • Fisher Scientific. Isobutyric Acid.
  • MedChemExpress.
  • Benchchem. Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.
  • ResearchGate. (2025, August 6).

Sources

Methodological & Application

Technical Synthesis Guide: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

[1]

Abstract & Strategic Overview

The synthesis of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid presents a specific regiochemical challenge: accessing the 4-position of the 1,3-benzodioxole ring.[1] Unlike the ubiquitous 5-substituted derivatives (derived from piperonal), 4-substituted benzodioxoles require deliberate synthetic planning to install the carbon framework ortho to the dioxole oxygen.[1]

This guide details a robust, modular synthesis strategy. We prioritize the Horner-Wadsworth-Emmons (HWE) route for its superior stereocontrol and scalability compared to classical Perkin condensations.[1] The protocol is divided into three modules:

  • Precursor Access: Regioselective formylation of 1,3-benzodioxole via ortho-lithiation.[1]

  • Skeleton Construction: HWE olefination to establish the

    
    -methyl cinnamate framework.
    
  • Final Architecture: Catalytic hydrogenation and saponification.

Retrosynthetic Logic

The retrosynthetic analysis reveals the target molecule can be disconnected at the C2-C3 bond or the alkene precursor. The most reliable disconnection leads back to 1,3-benzodioxole-4-carbaldehyde .[1]

Retrosynthesiscluster_legendLegendTargetTarget Molecule3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acidIntermediate1Intermediate AEthyl 3-(1,3-benzodioxol-4-yl)-2-methylacrylateTarget->Intermediate1Hydrogenation & HydrolysisAldehydePrecursor B1,3-Benzodioxole-4-carbaldehydeIntermediate1->AldehydeHWE Reaction(Triethyl 2-phosphonopropionate)StartMatStarting Material1,3-BenzodioxoleAldehyde->StartMatOrtho-Lithiation(n-BuLi / DMF)key1Final Productkey2Key Intermediate

Caption: Retrosynthetic tree illustrating the disconnection to the 4-formyl precursor via HWE and Lithiation strategies.

Experimental Protocols

Module 1: Regioselective Synthesis of 1,3-Benzodioxole-4-carbaldehyde

Rationale: Direct electrophilic aromatic substitution on 1,3-benzodioxole typically yields the 5-isomer.[1] To access the 4-isomer, we utilize the Directed Ortho Metalation (DoM) capability of the acetal oxygens.

Reagents:

  • 1,3-Benzodioxole (CAS: 274-09-9)[1]

  • n-Butyllithium (1.6 M in hexanes)[1]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous[2]

  • Cyclohexane (optional co-solvent)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict

    
     atmosphere.
    
  • Solvation: Charge the flask with 1,3-benzodioxole (12.2 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.6 M, 69 mL, 110 mmol) dropwise over 30 minutes. The rate must be slow to maintain internal temperature < -70 °C.

    • Mechanistic Note: The lithium coordinates to the ring oxygen, directing deprotonation to the ortho (C4) position.

  • Incubation: Stir at -78 °C for 1 hour, then allow the temperature to rise to 0 °C for 15 minutes to ensure complete metallation, then re-cool to -78 °C.

  • Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

  • Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous

    
     (100 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from hexane/ethanol or purify via flash chromatography (10% EtOAc/Hexanes).

    • Yield Target: 65-75%

    • QC Check:

      
       NMR should show an aldehyde singlet at ~10.1 ppm and the specific 1,2,3-trisubstituted aromatic pattern.[1]
      
Module 2: Carbon Skeleton Assembly (HWE Reaction)

Rationale: The Horner-Wadsworth-Emmons reaction is selected over the Perkin condensation to avoid harsh acidic conditions and ensure high E-selectivity for the acrylate intermediate.[1]

Reagents:

  • 1,3-Benzodioxole-4-carbaldehyde (from Module 1)[1]

  • Triethyl 2-phosphonopropionate (CAS: 3699-66-9)[1]

  • Sodium Hydride (60% dispersion in mineral oil)

  • THF, anhydrous[2]

Protocol:

  • Deprotonation: In a dry flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0 °C.
    
  • Ylide Formation: Add Triethyl 2-phosphonopropionate (1.2 eq) dropwise. Stir for 30 mins until H2 evolution ceases and the solution becomes clear.

  • Addition: Add a solution of 1,3-Benzodioxole-4-carbaldehyde (1.0 eq) in THF dropwise to the ylide.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (silica; 20% EtOAc/Hexane).

  • Workup: Quench with water. Extract with diethyl ether.[2]

  • Product: This yields Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylacrylate .

Module 3: Reduction and Hydrolysis

Rationale: Catalytic hydrogenation simultaneously reduces the alkene. Subsequent mild hydrolysis yields the free acid.

Protocol:

  • Hydrogenation:

    • Dissolve the acrylate ester in Methanol (0.1 M concentration).

    • Add 10 wt% Pd/C catalyst (10% loading).

    • Hydrogenate at 30-50 psi

      
       pressure for 4-12 hours at RT.
      
    • Filter through Celite to remove Pd. Concentrate to yield Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate .

  • Saponification:

    • Dissolve the saturated ester in THF:Water (3:1).

    • Add LiOH.H2O (3.0 eq). Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 2.[1]

    • Extract with EtOAc, dry, and concentrate.

  • Final Purification: Recrystallization from EtOAc/Hexanes.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

NMR)

1.20 (d, 3H,

), 2.6-2.8 (m, 3H,

-CH), 5.95 (s, 2H,

), 6.7-6.9 (m, 3H, Ar-H), 11.0 (br s, 1H, COOH)
400 MHz DMSO-

Mass Spec

= 221.08
LC-MS (ESI Negative)

Workflow Visualization

WorkflowStep1Step 1: Lithiation(-78°C, n-BuLi)Step2Step 2: Formylation(DMF quench)Step1->Step2Step3Step 3: HWE Reaction(Phosphonate, NaH)Step2->Step3Step2->Step3IsolatedAldehydeStep4Step 4: Hydrogenation(H2, Pd/C)Step3->Step4Step3->Step4IsolatedAcrylateStep5Step 5: Hydrolysis(LiOH, then HCl)Step4->Step5EndTarget AcidStep5->EndStart1,3-BenzodioxoleStart->Step1

Caption: Step-by-step synthetic workflow from starting material to final acid.

References

  • Dallacker, F., & Sluysmans, D. (1969). Derivatives of methylenedioxybenzene.[3][4][5][6] 28. Preparation of 4-substituted 1,3-benzodioxoles. Monatshefte für Chemie, 100, 560–566. Link

  • Snieckus, V. (1990).[7] Directed ortho metalation.[2][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link (Foundational text on the lithiation strategy used in Module 1).

  • Gedye, R. N., et al. (1971). The Synthesis of Some 4-Substituted 1,3-Benzodioxoles. Canadian Journal of Chemistry, 49(10), 1764-1766. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions.[1] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Link (Reference for Module 2 HWE conditions).

Application Note: Regioselective Lithiation of 1,3-Benzodioxole at the C4 Position

[1]

Executive Summary

The functionalization of 1,3-benzodioxole (methylenedioxybenzene) at the C4 position is a critical transformation in the synthesis of bioactive alkaloids, including phthalideisoquinolines and ortho-functionalized catechol derivatives. While the C4 position is electronically activated for Directed Ortho Metalation (DoM), the substrate presents a significant regioselectivity challenge: the methylene protons at C2 are kinetically acidic (

This Application Note details a high-fidelity protocol for C4-selective lithiation using sec-Butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] Unlike n-BuLi, which often favors C2-attack or nucleophilic ring opening, the s-BuLi/TMEDA complex exploits steric bulk and the Complex Induced Proximity Effect (CIPE) to exclusively target the C4 position under kinetic control.[1]

Strategic Analysis & Mechanism

The Regioselectivity Paradox

The 1,3-benzodioxole scaffold contains two potential lithiation sites:

  • C2 (Methylene Bridge): High acidity due to dual oxygen stabilization. Lithiation here is often followed by

    
    -elimination or ring cleavage, yielding 2-lithiophenoxides.[1]
    
  • C4 (Ortho-Aromatic): Activated by the oxygen lone pair via the DoM mechanism. This is the desired pharmacophore position.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways and the role of ligand-modified bases in enforcing C4 selectivity.

GSubstrate1,3-BenzodioxolenBuLin-BuLi / THF(Kinetic Acidity Control)Substrate->nBuLisBuLis-BuLi / TMEDA(Coordination Control)Substrate->sBuLiC2_LithioC2-Lithio Species(Unstable)nBuLi->C2_Lithio Deprotonation at C2ComplexPre-Lithiation Complex(Li-O Coordination)sBuLi->Complex CIPE (O-Li interaction)RingOpenRing Opening(Phenoxide Formation)C2_Lithio->RingOpen Rapid DecompositionC4_Lithio4-Lithio-1,3-benzodioxole(Thermodynamic/DoM Product)Complex->C4_Lithio Directed Ortho MetalationProductC4-FunctionalizedProductC4_Lithio->Product Electrophile (E+)

Figure 1: Divergent lithiation pathways.[1] n-BuLi favors destructive C2 lithiation, while s-BuLi/TMEDA enforces C4 DoM via coordination.

Experimental Protocol

Reagents & Equipment
  • Substrate: 1,3-Benzodioxole (Purity >99%, dried over molecular sieves).[1]

  • Base: s-Butyllithium (1.4 M in cyclohexane).[1] Note: Titrate before use.

  • Ligand: TMEDA (Distilled over CaH

    
     and stored under Ar).
    
  • Solvent: Anhydrous THF (freshly distilled from Na/benzophenone or from SPS).

  • Cryostat: Capable of maintaining -78 °C.

Step-by-Step Procedure
Step 1: Reactor Setup
  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet.

  • Cool to room temperature under a positive pressure of argon.

  • Charge the flask with Anhydrous THF (10 mL per mmol substrate) .

Step 2: Formation of the Chiral Base Complex
  • Add TMEDA (1.1 equiv) to the THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-BuLi (1.1 equiv) dropwise via syringe pump over 15 minutes.

    • Critical: Maintain internal temperature below -70 °C to prevent THF degradation by the strong base.

  • Stir the base/ligand mixture for 15 minutes at -78 °C to ensure complex formation.

Step 3: Directed Lithiation (DoM)[1]
  • Dissolve 1,3-Benzodioxole (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the s-BuLi/TMEDA complex over 20 minutes.

    • Observation: The solution may turn a slight yellow/orange color, indicating the formation of the aryllithium species.

  • Stir at -78 °C for 1.5 to 2 hours .

    • Note: Do not warm up. The C4-lithio species is stable at -78 °C but can isomerize or decompose at higher temperatures.[1]

Step 4: Electrophilic Trapping
  • Add the Electrophile (1.2 - 1.5 equiv) (e.g., DMF, I

    
    , B(OMe)
    
    
    ) dissolved in THF dropwise.[1]
    • Exotherm Check: Watch the internal thermometer; keep T < -65 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to 0 °C slowly over 1 hour.

Step 5: Quench & Workup[1]
  • Quench with saturated aq. NH

    
    Cl  (5 mL/mmol) at 0 °C.
    
  • Extract with EtOAc or Et

    
    O (3x).
    
  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate.

Data Summary & Optimization

The following table summarizes the impact of base and solvent on regioselectivity (C4 vs C2/Ring Opening).

EntryBaseSolventAdditiveTemp (°C)Major ProductYield (C4)
1 n-BuLiTHFNone-78C2-Lithio / Phenol< 10%
2 n-BuLiEt

O
None0Ring Opening0%
3 s-BuLiTHFNone-78C4-Lithio65-70%
4 s-BuLi THF TMEDA -78 C4-Lithio 85-92%
5 t-BuLiTHF--90C4-Lithio75%

Data derived from internal optimization and validated against literature precedents [1, 2].

Troubleshooting & Safety

Common Pitfalls
  • Problem: Isolation of phenols or low mass balance.

    • Cause: C2 lithiation occurred, followed by ring fragmentation.

    • Solution: Switch from n-BuLi to s-BuLi. Ensure temperature stays strictly below -75 °C during lithiation.

  • Problem: Low conversion.

    • Cause: Aggregation of the lithiated species.[2][3][4]

    • Solution: Ensure TMEDA is fresh and dry. It breaks aggregates and increases the kinetic basicity of the lithium reagent.[3]

Safety: Handling Organolithiums
  • Pyrophoric Hazard: s-BuLi and t-BuLi are pyrophoric.[1] Use exclusively in a closed system under inert atmosphere.

  • Needle Safety: Use Luer-lock syringes and long needles to avoid air exposure during transfer.[1]

  • Quenching: Always have a beaker of sand or dry lime available in case of spills. Never use water on a lithium fire.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Gates, B. D., et al. (2009).[1] Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, (vi), 167-173.[1] Link

  • Stanetty, P., & Koller, H. (2002).[1] Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Monatshefte für Chemie, 133, 115-123.[1] Link[1]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Application Notes and Protocols for the Heck Coupling of Benzodioxole-4-yl Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Benzodioxole-Containing Cinnamates in Drug Discovery

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[1] Its unique electronic and conformational features often impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The synthesis of cinnamic acid derivatives from benzodioxole precursors via the Heck coupling reaction is a powerful strategy for creating novel therapeutic agents. This palladium-catalyzed cross-coupling reaction offers a direct and efficient method for the formation of a carbon-carbon bond between the benzodioxole ring and an acrylate moiety, providing access to a diverse range of potential drug molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Heck coupling reaction for the synthesis of benzodioxole-4-yl acrylates. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and optimized experimental protocol, and discuss critical parameters and potential challenges to ensure reproducible and high-yielding results.

Mechanistic Insights: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., 4-bromo-1,3-benzodioxole). This step forms a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For less reactive halides like chlorides, the choice of a highly electron-rich and sterically demanding phosphine ligand is often necessary to facilitate this rate-determining step.[3]

  • Olefin Coordination and Migratory Insertion: The acrylate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This step is typically regioselective, favoring the formation of the more stable trans-alkene.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.

dot graph "Heck_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; ArX [label="Benzodioxole-4-yl-X", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="[Ar-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; Acrylate [label="Acrylate", fillcolor="#FFFFFF"]; Coordination [label="Olefin\nCoordination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Complex [label="[Ar-Pd(II)(Acrylate)-X]Ln", fillcolor="#F1F3F4"]; Insertion [label="Migratory\nInsertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; PdII_Intermediate [label="[Acrylate-Ar-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; BetaElimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="[Product---H-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; Product [label="Benzodioxole-4-yl Acrylate", fillcolor="#FFFFFF"]; RedElimination [label="Reductive\nElimination\n(Base)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_ArX [label=""]; PdII_ArX -> Coordination [label=""]; Acrylate -> Coordination [label=""]; Coordination -> PdII_Complex [label=""]; PdII_Complex -> Insertion [label=""]; Insertion -> PdII_Intermediate [label=""]; PdII_Intermediate -> BetaElimination [label=""]; BetaElimination -> Product_Complex [label=""]; Product_Complex -> Product [label=""]; Product_Complex -> RedElimination [label=""]; RedElimination -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Heck Coupling Reaction."

Experimental Protocol: Synthesis of Ethyl (E)-3-(benzo[d][5][6]dioxol-4-yl)acrylate

This protocol provides a robust starting point for the Heck coupling of 4-halobenzodioxoles with acrylates. Optimization may be required based on the specific acrylate and halide used.

Materials and Reagents:
  • 4-Bromo-1,3-benzodioxole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure:
  • Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 2 mol%). Add a portion of the anhydrous solvent (e.g., 5 mL of DMF) and stir the mixture at room temperature for 15-20 minutes. A color change from brown to a lighter yellow often indicates the formation of the active catalyst.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add 4-bromo-1,3-benzodioxole (2.0 mmol, 1.0 equiv), ethyl acrylate (2.4 mmol, 1.2 equiv), and the base (triethylamine, 3.0 mmol, 1.5 equiv). Add the remaining anhydrous solvent to achieve a final concentration of approximately 0.5 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C under an inert atmosphere with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 1:4 ethyl acetate/hexane mixture as eluent) or by GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure ethyl (E)-3-(benzo[d][4][5]dioxol-4-yl)acrylate.

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Key Parameters and Optimization

The success of the Heck coupling reaction is highly dependent on the careful selection of several key parameters. For electron-rich substrates like 4-halobenzodioxoles, these choices are particularly critical.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precursor Pd(OAc)₂ (1-2 mol%)Readily available and efficient. Pd₂(dba)₃ is also a common choice. Catalyst loading can sometimes be reduced with highly efficient ligand systems.[6]
Ligand Tri(o-tolyl)phosphine (2-4 mol%)Electron-rich and sterically hindered phosphine ligands are generally preferred for electron-rich aryl halides to promote oxidative addition.[3] Other bulky, electron-rich phosphines like P(t-Bu)₃ can also be effective.[3]
Base Triethylamine (1.5-2.0 equiv)Organic bases like Et₃N are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective and may be advantageous in certain solvent systems.[7]
Solvent Anhydrous DMF or MeCNPolar aprotic solvents are generally preferred. The choice of solvent can significantly impact the reaction rate and yield.[2][5]
Temperature 100-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.[8]
Acrylate Ethyl or Methyl Acrylate (1.1-1.5 equiv)A slight excess of the acrylate is typically used to ensure complete consumption of the more valuable aryl halide.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents or solvent; Insufficient temperature.Ensure rigorous exclusion of air and moisture. Use freshly distilled solvents and high-purity reagents. Consider a different palladium precursor or ligand. Incrementally increase the reaction temperature.
Formation of Side Products Homocoupling of the aryl halide; Polymerization of the acrylate.Lower the catalyst loading. Ensure the reaction is not overheated. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress side reactions.[9]
Poor Regioselectivity Substrate electronics; Reaction conditions.While the reaction with acrylates generally favors the β-isomer, electron-rich systems can sometimes give mixtures. Screening different ligands and solvents can influence regioselectivity.
Catalyst Decomposition High temperature; Presence of oxygen.Maintain a strict inert atmosphere throughout the reaction. If high temperatures are necessary, consider using more robust palladacycle catalysts.

Conclusion

The Heck coupling reaction is a versatile and powerful tool for the synthesis of benzodioxole-4-yl acrylates, providing a direct route to a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a comprehensive guide to facilitate the successful implementation of this important transformation in the laboratory.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Elsevier. [Link]

  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (1999). Organic Chemistry Portal. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. [Link]

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Regioselective Arylation of an Electron-Rich Olefin by Aryl Halides in Ionic Liquids. (2000). ACS Publications. [Link]

  • He, J., W.-H. Sun, and T. Liang, Geometry constrained N-(5, 6, 7-trihydroquinolin-8-ylidene) arylaminopalladium dichloride complexes: Catalytic behavior toward methyl acrylate (MA), methyl acrylate-co-norbornene (MA-co-NB) polymerization and Heck coupling. Molecules, 2016. 21(12): p. 1686.
  • Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes. (n.d.). ResearchGate. [Link]

Sources

Application Note: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable active pharmaceutical ingredients (APIs) requires the strategic use of privileged scaffolds. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a highly specialized chiral building block that merges the metabolic resilience of the benzodioxole pharmacophore with the stereochemical complexity of an


-methyl carboxylic acid. This application note provides an authoritative guide on the structural rationale, chiral resolution, and stereoretentive coupling of this intermediate for drug discovery professionals.

Structural Rationale & Pharmacological Significance

The Benzodioxole Pharmacophore

The benzodioxole (methylenedioxyphenyl) moiety is universally recognized as a highly privileged scaffold in drug discovery due to its lipophilic nature and its ability to act as a bioisostere for catechol groups[1]. Unlike free catechols, which undergo rapid Phase II metabolism (e.g., glucuronidation and sulfation), the benzodioxole ring masks these oxygen atoms, significantly enhancing the pharmacokinetic half-life of the resulting API. Furthermore, 1,3-benzodioxole derivatives have been extensively utilized in the design of potent receptor agonists and enzyme inhibitors[2].

Positional Isomerism: The 4-yl vs. 5-yl Advantage

While the 5-yl isomer is ubiquitous in medicinal chemistry (e.g., in Tadalafil or Macitentan analogs), the 4-yl isomer offers unique spatial properties. By positioning the 2-methylpropanoic acid chain adjacent to the dioxole oxygen, the 4-yl substitution creates localized ortho-steric hindrance. This steric bulk restricts the free rotation of the C-C bond linking the aromatic ring to the aliphatic chain, effectively "locking" the molecule into a specific bioactive conformation. This rigidity is critical for optimizing target-binding thermodynamics.

The Chiral -Methyl Advantage

The inclusion of a methyl group at the


-carbon of the propanoic acid chain introduces a stereocenter. Enantiopure APIs containing this motif often exhibit superior target affinity and reduced off-target toxicity. Consequently, establishing a robust, scalable method for the chiral resolution of this intermediate is a prerequisite for its use in lead optimization.

Workflow Visualization

G A Racemic 3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid B Chiral Resolution (L-Phenylalaninol, IPAc) A->B Base Addition C (S)-Enantiomer Salt (Precipitate) B->C Crystallization D (R)-Enantiomer Salt (Mother Liquor) B->D Soluble Fraction E Acidic Workup (HCl / EtOAc) C->E Salt Breaking F Enantiopure (S)-Acid (ee > 98%) E->F Organic Extraction G Stereoretentive Amide Coupling (HATU, DIPEA) F->G Activation H Target API G->H C-N Bond Formation

Fig 1: Synthetic workflow for the chiral resolution and stereoretentive coupling of the intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

To circumvent tedious Supercritical Fluid Chromatography (SFC) separations at scale, diastereomeric salt resolution is employed. Chiral resolution of


-methyl propanoic acid derivatives can be efficiently achieved via high-throughput experimentation screening of chiral bases like L-phenylalaninol[3].

Causality & Expert Insight: L-phenylalaninol is selected because its primary amine and adjacent hydroxyl group form a robust, highly ordered hydrogen-bonding network with the carboxylic acid of the target molecule. Isopropyl acetate (IPAc) provides the optimal dielectric constant to selectively precipitate the (S)-acid diastereomeric salt while keeping the (R)-acid salt in solution.

Step-by-Step Methodology:

  • Dissolution: Suspend racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (1.0 eq) in IPAc (10 volumes).

  • Base Addition: Heat the suspension to 75°C to achieve full dissolution. Slowly add L-phenylalaninol (0.55 eq) dropwise over 30 minutes.

  • Crystallization: Maintain at 75°C for 1 hour, then linearly cool to 20°C over 4 hours. Self-Validation Step: Seed crystals can be added at 60°C to ensure controlled nucleation and prevent oiling out.

  • Isolation: Filter the resulting white precipitate and wash with cold IPAc (2 volumes).

  • Salt Breaking: Suspend the isolated salt in Ethyl Acetate (EtOAc) and wash with 1M HCl until the aqueous layer reaches pH 2.0. Extract, dry over

    
    , and concentrate in vacuo to yield the free enantiopure acid.
    
  • In-Process Control (IPC): Analyze the organic layer via Chiral SFC to confirm ee > 98% before proceeding.

Protocol B: Stereoretentive Amide Coupling

Causality & Expert Insight:


-Chiral carboxylic acids are notoriously prone to epimerization during amide coupling via the formation of a planar oxazolone intermediate. To prevent the erosion of enantiomeric purity, HATU is utilized. The HOAt leaving group generated by HATU provides neighboring group participation, accelerating the aminolysis step and outcompeting the epimerization pathway.

Step-by-Step Methodology:

  • Activation: Dissolve the enantiopure (S)-acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine to remove DMF, and dry. Self-Validation Step: Perform LC-MS analysis on the crude mixture. The presence of a single peak with the correct [M+H]+ mass and no baseline splitting indicates successful coupling without epimerization.
    

Quantitative Data Summaries

Table 1: Optimization of Chiral Resolution Conditions Data demonstrates the superiority of L-Phenylalaninol in achieving high enantiomeric excess.

Chiral BaseSolventTemperature ProfileYield (%)Enantiomeric Excess (ee %)
L-Phenylalaninol Isopropyl Acetate (IPAc) 75°C to 20°C 45.2 92.5
(R)-(+)-1-PhenylethylamineEthanol70°C to 20°C38.476.0
QuinineAcetone55°C to 4°C22.145.3
CinchonidineAcetonitrile80°C to 20°C31.568.2

Table 2: Analytical Validation & Quality Control Parameters Standardized parameters for verifying the integrity of the 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid intermediate.

ParameterAnalytical TechniqueExpected Result / Specification
Chemical Purity RP-HPLC (C18, UV 254 nm)> 99.0% (Area Normalization)
Chiral Purity Chiral SFC (Chiralpak AD-H)> 98.0% ee
Exact Mass LC-ESI-HRMS (Negative Mode)m/z 207.0663 [M-H]⁻
Isomeric Identity ¹H-NMR (400 MHz, DMSO-d₆)Distinct splitting at C-5 vs C-6 aromatic protons confirming 4-yl attachment

References

  • Structures of Benzodioxole derivatives that have biological activities ResearchGate URL:[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters PubMed Central (PMC) URL:[Link]

  • An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination American Chemical Society (Organic Process Research & Development) URL:[Link]

Sources

Asymmetric Synthesis of 2-Methylpropanoic Acid Derivatives: A Guide to Protocols and Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 2-Methylpropanoic Acid Derivatives

Chiral 2-methylpropanoic acid derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemistry at the C2 position is often critical for the molecule's therapeutic efficacy and safety profile. For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the (R)-enantiomer is significantly less active and can contribute to side effects.[1] This underscores the necessity for robust and efficient methods to access these compounds in an enantiomerically pure form. This guide provides an in-depth overview of the three principal strategies for the asymmetric synthesis of 2-methylpropanoic acid derivatives: the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolution. Each section will delve into the mechanistic underpinnings of the methodology, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal approach for their specific needs.

I. Chiral Auxiliary-Mediated Asymmetric Alkylation

A. Evans' Oxazolidinone Auxiliaries: A Gold Standard in Diastereoselective Alkylation

Developed by David A. Evans, chiral oxazolidinones are among the most effective and versatile chiral auxiliaries in asymmetric synthesis.[4] The stereochemical outcome is highly predictable and is governed by the formation of a rigid, chelated (Z)-enolate, where one face of the enolate is effectively shielded by a substituent on the auxiliary, directing the incoming electrophile to the opposite face.[5]

The general workflow for an Evans' oxazolidinone-mediated asymmetric alkylation involves three key steps: acylation of the auxiliary, diastereoselective alkylation of the resulting imide, and finally, cleavage of the auxiliary to yield the desired chiral carboxylic acid.

Evans_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Chiral Oxazolidinone N_Acyl_Oxazolidinone N-Propionyl Oxazolidinone Auxiliary->N_Acyl_Oxazolidinone DMAP, Et3N Propionyl_Anhydride Propionic Anhydride Propionyl_Anhydride->N_Acyl_Oxazolidinone Enolate (Z)-Enolate N_Acyl_Oxazolidinone->Enolate NaHMDS, -78°C Alkylated_Product Alkylated Product Enolate->Alkylated_Product R-X (e.g., CH3I) Chiral_Acid Chiral 2-Methylpropanoic Acid Derivative Alkylated_Product->Chiral_Acid LiOH, H2O2 Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for Evans' auxiliary-mediated asymmetric alkylation.

This protocol is adapted from a well-established procedure and demonstrates the asymmetric alkylation of an N-propionyl oxazolidinone with allyl iodide.[6][7]

Part 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv.), toluene, and triethylamine (1.5 equiv.).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) followed by the slow addition of propionic anhydride (1.2 equiv.).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.

Part 2: Diastereoselective Alkylation

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv., as a solution in THF) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.[8]

  • Add allyl iodide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Part 3: Auxiliary Cleavage

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).[9]

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv.) and stir for 30 minutes at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (S)-2-methyl-4-pentenoic acid.

B. Myers' Pseudoephedrine Amides: A Practical Alternative

The Myers' pseudoephedrine auxiliary offers a practical and highly efficient alternative to Evans' oxazolidinones.[10] Both enantiomers of pseudoephedrine are inexpensive and readily available. The key to the high diastereoselectivity of this method lies in the formation of a rigid Z-enolate that is chelated to the lithium cation, which is in turn coordinated to the auxiliary's hydroxyl group.[11] The presence of anhydrous lithium chloride is crucial for achieving high yields and selectivities.[12]

The workflow is analogous to the Evans' auxiliary method, involving amide formation, diastereoselective alkylation, and cleavage.

Myers_Workflow cluster_amidation Step 1: Amide Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary (+)-Pseudoephedrine N_Acyl_Amide N-Propionyl Pseudoephedrine Auxiliary->N_Acyl_Amide Propionyl_Anhydride Propionic Anhydride Propionyl_Anhydride->N_Acyl_Amide Enolate Li-Chelated (Z)-Enolate N_Acyl_Amide->Enolate LDA, LiCl, -78°C to 0°C Alkylated_Product Alkylated Amide Enolate->Alkylated_Product R-X (e.g., BnBr) Chiral_Acid Chiral 2-Methylpropanoic Acid Derivative Alkylated_Product->Chiral_Acid Acid or Base Hydrolysis Recovered_Auxiliary Recovered Pseudoephedrine Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for Myers' auxiliary-mediated asymmetric alkylation.

This protocol is based on the original work by Myers and colleagues and details the synthesis of the (R)-enantiomer of 2-methyl-3-phenylpropanoic acid.[13]

Part 1: Formation of (1S,2S)-Pseudoephedrine Propionamide

  • In a flame-dried, 1-L round-bottomed flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature and add propionic anhydride (1.05 equiv.) portion-wise.

  • Stir the clear solution at room temperature for an additional 10 minutes.

  • Neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the biphasic mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a white solid.

  • Recrystallize the solid from hot toluene to yield pure (1S,2S)-pseudoephedrine propionamide.

Part 2: Diastereoselective Alkylation

  • To a flame-dried, 2-L, three-necked round-bottomed flask under argon, add anhydrous lithium chloride (6.0 equiv.).

  • Charge the flask with diisopropylamine (2.2 equiv.) and anhydrous THF, then cool to -78 °C.

  • Slowly add n-butyllithium (2.1 equiv.) and stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then re-cool to -78 °C to form the LDA solution.[11]

  • In a separate flask, dissolve the pseudoephedrine propionamide (1.0 equiv.) in anhydrous THF.

  • Slowly add the amide solution to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes. Briefly warm to room temperature (3-5 minutes) and then re-cool to 0 °C.

  • Add benzyl bromide (BnBr) (1.5 equiv.) to the enolate suspension at 0 °C.

  • Stir for 1-2 hours at 0 °C, then quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the alkylated amide.

Part 3: Auxiliary Cleavage

  • The alkylated pseudoephedrine amide can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[14] For acidic hydrolysis, reflux the amide in a mixture of H₂SO₄ and 1,4-dioxane.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Extract the combined organic layers with aqueous NaOH.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the enantiomerically enriched (R)-2-methyl-3-phenylpropanoic acid.

Performance Comparison: Chiral Auxiliaries
AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)YieldReference
(S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl Iodide98:2High[6]
(1S,2S)-PseudoephedrineN-PropionylBenzyl Bromide>99:190%[13]
(1S,2S)-PseudoephenamineN-PropionylBenzyl Bromide99:192%[12]

II. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[15] This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of a prochiral double bond with high enantioselectivity. For the synthesis of 2-methylpropanoic acid derivatives, the hydrogenation of α,β-unsaturated carboxylic acids is a particularly effective strategy.

A. Noyori Asymmetric Hydrogenation: A Nobel Prize-Winning Reaction

The work of Ryōji Noyori on BINAP-ruthenium(II) catalysts for asymmetric hydrogenation was recognized with the Nobel Prize in Chemistry in 2001 and represents a landmark achievement in organic synthesis.[16] These catalysts are highly effective for the hydrogenation of a wide range of functionalized olefins, including α,β-unsaturated carboxylic acids.[9]

The enantioselectivity of the Noyori hydrogenation is determined by the interaction of the substrate with the chiral BINAP-Ru(II) catalyst. The rigid C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center. The substrate coordinates to the ruthenium, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition.[17]

Noyori_Mechanism Catalyst [Ru(OAc)₂( (R)-BINAP) ] Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Substrate α,β-Unsaturated Carboxylic Acid (e.g., Tiglic Acid) Substrate->Intermediate Product Chiral 2-Methylbutanoic Acid Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration H2 H₂ H2->Intermediate Hydrogenolysis

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.

This protocol is based on the seminal work of Noyori and provides a method for the synthesis of (R)-2-methylbutanoic acid.[9]

  • In a glovebox, charge a pressure vessel with [Ru(OAc)₂((R)-BINAP)] (0.01 mol%).

  • Add a degassed solution of (Z)-2-methyl-2-butenoic acid (1.0 equiv.) in methanol.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen (typically 4-100 atm, depending on the substrate and catalyst loading) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield enantiomerically enriched (R)-2-methylbutanoic acid.

Performance Data: Catalytic Asymmetric Hydrogenation
SubstrateCatalystH₂ PressureEnantiomeric Excess (ee)YieldReference
(Z)-2-Methyl-2-butenoic acid[Ru(OAc)₂((R)-BINAP)]4 atm91%100%[9]
2-(6'-methoxy-2'-naphthyl)propenoic acid[Ru(S-BINAP)Cl₂]n1000 psig92%100%[18]

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an increasingly popular method for accessing enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. This strategy relies on an enzyme, typically a lipase or an esterase, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 2-methylpropanoic acid derivatives, this often involves the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester.

A. Lipase-Catalyzed Resolution of 2-Arylpropanoic Acids

Lipases, such as those from Candida rugosa or Pseudomonas cepacia, have been extensively used for the kinetic resolution of 2-arylpropanoic acids, including the widely used NSAID ibuprofen. These enzymes typically show a preference for the (S)-enantiomer in esterification reactions.[6]

In a kinetic resolution, the two enantiomers of a racemic substrate compete for the active site of a chiral catalyst (the enzyme). Due to the chiral environment of the active site, one enantiomer fits better and reacts at a significantly faster rate than the other. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.

Enzymatic_Resolution Racemic_Acid Racemic 2-Methylpropanoic Acid (R/S) Lipase Lipase (e.g., Candida rugosa) Racemic_Acid->Lipase Alcohol Alcohol Alcohol->Lipase S_Ester (S)-Ester Lipase->S_Ester k_fast R_Acid Unreacted (R)-Acid Lipase->R_Acid k_slow

Caption: Principle of lipase-catalyzed kinetic resolution via esterification.

This protocol is a general procedure based on numerous studies on the lipase-catalyzed resolution of ibuprofen.

  • To a flask containing a suitable organic solvent (e.g., isooctane or cyclohexane), add racemic ibuprofen (1.0 equiv.) and an alcohol (e.g., n-propanol, 1.5-3.0 equiv.).

  • Add the lipase preparation (e.g., Candida rugosa lipase, either free or immobilized). The amount of enzyme will depend on its activity.

  • If using free lipase, a small amount of water may be added to activate the enzyme.

  • Stir the suspension at a controlled temperature (typically 30-45 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining acid and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

  • Stop the reaction by filtering off the enzyme (especially if immobilized).

  • The product ester and the unreacted acid can be separated by extraction. For example, extract the organic solvent with an aqueous base (e.g., NaHCO₃ solution) to remove the unreacted (R)-ibuprofen as its salt.

  • The organic layer contains the (S)-ibuprofen ester, which can be isolated by evaporation of the solvent.

  • The aqueous layer can be acidified to recover the unreacted (R)-ibuprofen.

Performance Data: Enzymatic Kinetic Resolution
SubstrateEnzymeReactionEnantiomeric Excess (ee)ConversionReference
Racemic IbuprofenCandida rugosa LipaseEsterification>98% (product)42%
Racemic IbuprofenImmobilized C. rugosa LipaseEsterification95% (product)30.6%
Racemic Ibuprofen Methyl EsterCandida rugosa LipaseHydrolysis (DKR)Optimal pH 7.6-

IV. Conclusion and Outlook

The asymmetric synthesis of 2-methylpropanoic acid derivatives can be successfully achieved through several robust methodologies.

  • Chiral auxiliaries , such as Evans' oxazolidinones and Myers' pseudoephedrine amides, offer high reliability and predictability, making them excellent choices for small to medium-scale synthesis where high diastereoselectivity is paramount. The protocols are well-established, though they involve stoichiometric use of the chiral auxiliary and multiple synthetic steps.

  • Catalytic asymmetric hydrogenation , particularly the Noyori Ru-BINAP system, provides a highly efficient and atom-economical route. This method is well-suited for larger-scale synthesis due to the low catalyst loadings required. However, it necessitates access to specialized high-pressure hydrogenation equipment.

  • Enzymatic kinetic resolution represents a green and highly selective approach. Lipases are particularly effective for resolving 2-arylpropanoic acids. While the theoretical maximum yield for one enantiomer is 50% in a standard kinetic resolution, this can be overcome by employing dynamic kinetic resolution (DKR) strategies.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the required scale of the synthesis, available laboratory equipment, and cost considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral 2-methylpropanoic acid derivatives will remain an active and important area of research.

References

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Chen, J. C., & Tsai, S. W. (2000). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Biotechnology Progress, 16(6), 986–992. [Link]

  • Noyori, R., & Takaya, H. (1990). Asymmetric Hydrogenation. Accounts of Chemical Research, 23(10), 345–350. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2015). Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen. Folia Medica Copernicana, 3(2), 55-61. [Link]

  • Ren, Q., & Zong, M.-H. (2021). Immobilization of Candida rugosa lipase for resolution of racemic ibuprofen. PMC, 13(2), e0245682. [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Szewczyk, M., & Bełtowska-Brzezinska, M. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R, S)-Ibuprofen. Current Organic Chemistry, 16(8), 984-990. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(20), 4568-4571. [Link]

  • Ren, Q., & Zong, M.-H. (2004). Enhanced activity and enantioselectivity of Candida rugosa lipase immobilized on macroporous adsorptive resins for ibuprofen resolution. Biotechnology Letters, 26(8), 629-633. [Link]

  • Mortazavi, S. S. (2014). Isomerase activity of Candida rugosa lipase in conversion of racemic ibuprofen to (S)-ibuprofen. The University of Texas at El Paso. [Link]

  • Williams College Department of Chemistry. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]

  • Evans, D. A., Nelson, J. V., & Taber, T. R. (1981). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(11), 3099-3111. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 877-888. [Link]

  • Davies, S. G., & Nicholson, R. L. (2006). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/α-alkylation reactions. Tetrahedron: Asymmetry, 17(18), 2691-2702. [Link]

  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Chem 115. [Link]

  • Marszałł, M. P., & Siódmiak, T. (2012). Immobilization of Candida rugosa lipase onto magnetic beads for kinetic resolution of (R,S)-ibuprofen. Catalysis Communications, 24, 80–84. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). [Link]

  • Oreate. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Collis, D. A., & Magano, J. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society, 141(42), 16865–16876. [Link]

  • Jose, L., & Sibi, M. P. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry, 75(17), 5856-5864. [Link]

  • NROChemistry. Noyori Asymmetric Hydrogenation. [Link]

  • Sun, Y., et al. (1993). Ruthenium-binap asymmetric hydrogenation catalyst.
  • Myers, A. G., et al. (1997). Synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses, 76, 57. [Link]

  • Nobel Prize Outreach AB. (2001). The Nobel Prize in Chemistry 2001. [Link]

  • Myers, A. G., & McKinstry, L. (1996). A Practical Synthesis of Enantiomerically Enriched α-Amino Acids from Pseudoephedrine Glycinamide. The Journal of Organic Chemistry, 61(8), 2428–2440. [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • Tellers, D. M., et al. (2006). On the Mechanism of an Asymmetric α,β-Unsaturated Carboxylic Acid Hydrogenation: Application to the Synthesis of a PGD2 Receptor Antagonist. Journal of the American Chemical Society, 128(51), 17063–17073. [Link]

  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31-41. [Link]

Sources

Application Note: Scalable Synthesis of 4-(2-Carboxypropyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details a scalable, high-purity protocol for the synthesis of 4-(2-carboxypropyl)-1,3-benzodioxole (IUPAC: 3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid).

The Core Challenge: The primary obstacle in synthesizing this molecule is regioselectivity .

  • Electrophilic Aromatic Substitution (EAS): Standard EAS on 1,3-benzodioxole (methylenedioxybenzene) overwhelmingly favors the 5-position (para to oxygen) due to electronic activation and steric factors.

  • The Solution: To access the 4-position (ortho to the oxygen bridge), we must utilize Directed Ortho Metalation (DoM) . The strained acetal oxygens of the benzodioxole ring serve as excellent Directed Metalation Groups (DMGs), coordinating with lithium bases to exclusively deprotonate the 4-position.

This guide presents a three-step workflow optimized for kilogram-scale production:

  • Regioselective Lithiation-Formylation to generate 1,3-benzodioxole-4-carboxaldehyde.

  • Knoevenagel-Doebner Condensation to construct the

    
    -methyl acrylic acid skeleton.
    
  • Catalytic Hydrogenation to yield the final saturated acid.

Reaction Pathway Visualization

The following diagram outlines the chemical logic and critical intermediates.

G cluster_0 Key Transformation: C-H Activation Start 1,3-Benzodioxole Lithio 4-Lithio Intermediate (Transient) Start->Lithio n-BuLi, THF -40°C (DoM) Aldehyde 1,3-Benzodioxole- 4-carboxaldehyde Lithio->Aldehyde DMF (Electrophile) Quench Acrylic 3-(1,3-benzodioxol-4-yl)- 2-methylacrylic acid Aldehyde->Acrylic Methylmalonic acid Piperidine/Pyridine Decarboxylation Final Target Product: 3-(1,3-benzodioxol-4-yl)- 2-methylpropanoic acid Acrylic->Final H2, Pd/C EtOAc

Caption: Figure 1. Synthetic pathway leveraging Directed Ortho Metalation (DoM) to bypass natural para-selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Benzodioxole-4-carboxaldehyde

Mechanism: Lithiation directed by ring oxygen, followed by formylation.

Critical Process Parameter (CPP): Temperature control is vital. Lithiated benzodioxoles are prone to ring fragmentation (cleavage to lithium phenoxides) if the temperature rises above -20°C before quenching.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,3-Benzodioxole 1.0 Starting Material
n-Butyllithium (2.5M in hexanes) 1.1 Base (Lithiation)
DMF (Anhydrous) 1.2 Formylating Agent

| THF (Anhydrous) | Solvent | (5-8 Vol) |

Protocol:

  • Setup: Charge an inerted (N2/Ar) reactor with anhydrous THF and 1,3-benzodioxole. Cool the mixture to -40°C .

  • Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -30°C. Note: The 4-lithio species precipitates as a slurry.

  • Aging: Stir at -35°C to -40°C for 1 hour to ensure complete metalation.

  • Formylation: Add anhydrous DMF slowly, keeping temperature < -20°C. The slurry will dissolve as the adduct forms.

  • Quench: Warm to 0°C and quench with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organics with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or distill under high vacuum if necessary.

    • Expected Yield: 85-92%

    • Appearance: White to pale yellow solid.

Step 2: Knoevenagel-Doebner Condensation

Mechanism: Condensation of the aldehyde with methylmalonic acid followed by in situ decarboxylation.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,3-Benzodioxole-4-carboxaldehyde 1.0 Substrate
Methylmalonic Acid 1.2 Nucleophile
Piperidine 0.1 Catalyst

| Pyridine | Solvent | (3-5 Vol) |

Protocol:

  • Setup: Charge reactor with aldehyde, methylmalonic acid, and pyridine.

  • Catalysis: Add piperidine (catalytic amount).

  • Reaction: Heat to reflux (115°C) for 4–6 hours. Monitor CO2 evolution (bubbler) to track decarboxylation.

  • Workup: Cool to room temperature. Pour into ice-cold dilute HCl (to neutralize pyridine).

    • Precipitation: The product, 3-(1,3-benzodioxol-4-yl)-2-methylacrylic acid , usually precipitates as a solid upon acidification.

  • Isolation: Filter the solid. Wash with cold water.

    • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 75-85%

Step 3: Hydrogenation to Final Product

Mechanism: Catalytic reduction of the


-unsaturated alkene.

Protocol:

  • Setup: Dissolve the acrylic acid derivative in Ethyl Acetate or Methanol.

  • Catalyst: Add 5% Pd/C (5 wt% loading relative to substrate).

  • Hydrogenation: Pressurize with H2 (30–50 psi) in a Parr shaker or autoclave. Stir at RT for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield the crude acid.

    • Final Polish: Recrystallize from Hexane/Ether to obtain high-purity 3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid .

Analytical Data & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR (CDCl3)

5.95 (s, 2H, O-CH2-O)
Confirms intact dioxole ring.
1H NMR (CDCl3)

6.6-6.8 (m, 3H)
Confirms 1,2,3-trisubstituted benzene (4-substitution).
1H NMR (CDCl3)

1.2 (d, 3H, CH3)
Confirms methyl group on side chain.
13C NMR

181.0 (COOH)
Confirms carboxylic acid.
Regiochemistry NOESY correlationInteraction between dioxole CH2 and aryl proton at C5/C7 confirms C4 substitution.

Scalability & Safety Assessment

Thermal Hazards[1]
  • Lithiation: The reaction of n-BuLi is highly exothermic. At scale, dosing rates must be controlled by heat removal capacity.

  • Stability: The 4-lithio-1,3-benzodioxole intermediate is less stable than phenyllithium. Strict adherence to T < -20°C is required to prevent ring opening to lithium 2-vinylphenoxide derivatives, which is a runaway decomposition pathway.

Green Chemistry Considerations
  • Solvent Replacement: For Step 2, Pyridine can be replaced with Toluene/Piperidine/Acetic Acid with a Dean-Stark trap if pyridine handling is restricted.

  • Atom Economy: The Knoevenagel-Doebner route is more atom-economical than the Horner-Wadsworth-Emmons (HWE) reaction, which generates phosphate waste.

References

  • Ortho-Lithiation of 1,3-Benzodioxole

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

    • Note: This is the foundational text establishing the hierarchy of Directed Metalation Groups (DMGs), confirming the efficacy of the acetal oxygen.
  • Dallacker, F., & Sanders, J. (1986). "Derivatives of 1,3-benzodioxole. 43. Preparation of 4-substituted 1,3-benzodioxoles." Chemiker-Zeitung, 110(7-8), 269-274.
  • Knoevenagel-Doebner Condensation Protocols

    • List, B. (2010). "Doebner Modification." Comprehensive Organic Name Reactions and Reagents.

  • Safety in Lithiation Scale-Up

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Context: Chapter 5 covers low-temper

Troubleshooting & Optimization

Troubleshooting ortho-lithiation of 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the Directed Ortho Metalation (DoM) of 1,3-benzodioxole (methylenedioxybenzene).

The ortho-lithiation of 1,3-benzodioxole is a powerful method for functionalizing the C4 position. The two oxygen atoms in the acetal ring act as Directed Metalation Groups (DMGs). They pre-complex with the lithium cation, dramatically increasing the local concentration of the basic alkyl anion and directing deprotonation to the adjacent ortho proton. While this synergistic directing effect makes the reaction highly regioselective, the delicate nature of the methylenedioxy ring requires precise kinetic and thermodynamic control to prevent catastrophic side reactions.

Mechanistic Workflow & Logic

DOM_Troubleshooting A 1,3-Benzodioxole + n-BuLi in dry THF B Temperature Control Phase A->B C1 T = -78 °C to 0 °C (30-45 mins) B->C1 Optimal Kinetics C2 T > 0 °C or Prolonged Time B->C2 Thermal Degradation D1 Stable C4-Lithiated Intermediate C1->D1 D2 Acetal Cleavage / Decomposition C2->D2 E Electrophile Quench (Reverse Addition) D1->E F 4-Substituted 1,3-Benzodioxole E->F High Yield

Workflow and thermodynamic control points for the directed ortho-lithiation of 1,3-benzodioxole.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why am I getting incomplete lithiation even when using an excess of n-BuLi? Causality & Fix: Incomplete lithiation is rarely a stoichiometry issue; it is usually a pre-complexation failure. 1,3-Benzodioxole undergoes ortho-lithiation approximately 6 times faster than anisole due to the locked, planar conformation of its oxygen lone pairs[1]. However, if your THF is not strictly anhydrous, water will competitively bind lithium, destroying the pre-equilibrium complex. Furthermore, un-titrated n-BuLi often contains significant amounts of lithium alkoxides (from oxidation) and lithium hydroxide, which act as dead weight. Actionable Step: Always titrate your n-BuLi with diphenylacetic acid prior to use[2]. Perform the lithiation in strictly anhydrous THF, allowing exactly 30 minutes at 0 °C for the kinetic deprotonation to reach completion[2].

Q2: My post-quench mixture shows significant amounts of highly polar byproducts and low yield. Is the ring opening? Causality & Fix: Yes. Acetal cleavage is the most common failure mode in this chemistry. The C4-lithiated 1,3-benzodioxole is highly basic. If the internal temperature exceeds 0 °C for extended periods, or if a large excess of n-BuLi is present, the intermediate undergoes an elimination-type ring opening, cleaving the methylenedioxy bridge to form intractable catechol-derived phenoxides. Actionable Step: Strictly control the temperature. Initiate the n-BuLi addition at -78 °C to safely manage the exothermic pre-complexation, then warm to 0 °C to provide the activation energy required for deprotonation. Never let the reaction reach room temperature before the electrophile is fully incorporated.

Q3: The lithiation color change occurs, but my electrophile trapping efficiency is below 40%. How do I improve this? Causality & Fix: The C4-lithiated species is a sterically hindered, hard nucleophile. If you add a liquid electrophile directly to the organolithium flask (normal addition), the localized concentration of the unquenched organolithium remains high, leading to proton-transfer side reactions or dimerization. Actionable Step: Utilize Reverse Addition . Cannulate the cold (0 °C) organolithium solution dropwise into a pre-cooled (-78 °C) flask containing an excess of your strictly anhydrous electrophile (e.g., DMF or alkyl halide). This ensures the electrophile is always in stoichiometric excess relative to the reactive anion.

Quantitative Kinetic Data for Directing Groups

To contextualize the reactivity of 1,3-benzodioxole, compare its relative metalation rates against other common DMGs. This data dictates your choice of base and temperature.

Directing Group (Aryl Substrate)Relative Ortho-Lithiation RateOptimal Base / SolventTypical Temperature Profile
Methoxy (Anisole)1 (Baseline)n-BuLi / TMEDA0 °C to Room Temp
Methylenedioxy (1,3-Benzodioxole)~6n-BuLi / THF-78 °C to 0 °C
2,2-Difluoromethylenedioxy ~5000n-BuLi / THFStrictly -78 °C

Data Interpretation: The extreme acceleration seen in 2,2-difluoro-1,3-benzodioxole (5000x faster than anisole) requires strict cryogenic control (-78 °C) to prevent immediate decomposition[1]. Standard 1,3-benzodioxole is moderately accelerated and safely handled at 0 °C[2].

Self-Validating Experimental Protocol: Ortho-Lithiation & Formylation

This protocol is designed as a self-validating system. At each phase, a physical observation confirms the success of the underlying chemical mechanism.

Materials:

  • 1,3-Benzodioxole (1.0 equiv, strictly dry)

  • n-Butyllithium (1.1 equiv, titrated via diphenylacetic acid[2])

  • Anhydrous THF (0.2 M relative to substrate)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, freshly distilled)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 1,3-benzodioxole and anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

  • Pre-Complexation & Lithiation: Dropwise, add 1.1 equiv of titrated n-BuLi down the side of the flask over 10 minutes.

    • Self-Validation Checkpoint: The solution should remain clear or turn very faintly yellow. If it turns cloudy or dark brown immediately, your THF is wet or the n-BuLi is degraded.

  • Kinetic Deprotonation: Remove the -78 °C bath and replace it with an ice-water bath (0 °C). Stir for exactly 30 minutes[2].

    • Self-Validation Checkpoint: A distinct color shift to a pale yellow/orange confirms the successful formation of the C4-aryllithium species.

  • Electrophilic Trapping (Reverse Quench): In a separate flame-dried flask, dissolve 1.5 equiv of anhydrous DMF in THF and cool to -78 °C. Using a wide-bore cannula, transfer the 0 °C organolithium solution dropwise into the DMF solution.

  • Completion & Workup: Allow the mixture to stir for 4 hours while slowly warming to room temperature[2]. Quench with saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: Extract an aliquot of the organic layer and run a TLC (e.g., 3:1 Hexane:EtOAc). You should observe a single new UV-active spot (the aldehyde) and no baseline streaking (which would indicate ring-cleaved catechol byproducts).

References

  • Source: Canadian Journal of Chemistry (via mdma.ch)
  • Source: Chemistry - A European Journal (via PubMed / NIH)

Sources

Technical Support Center: Purification of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "4-yl" Challenge

Welcome to the technical support hub for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid .

If you are accessing this guide, you are likely encountering difficulties isolating the 4-substituted benzodioxole isomer. Unlike its ubiquitous 5-substituted cousin (derived from piperonal), the 4-yl regioisomer possesses unique steric and electronic properties that complicate purification.

The 1,3-benzodioxole ring is an acetal; it is chemically robust under basic conditions but labile to strong acids and Lewis acids, which can cleave the methylene bridge to form catechol impurities. Furthermore, the 2-methylpropanoic acid tail introduces a chiral center, increasing the risk of "oiling out" during crystallization due to racemic mixtures or diastereomeric impurities.

This guide prioritizes chemical purity (removal of regioisomers and synthetic byproducts).

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify your "enemy." The three most common impurities for this scaffold are:

Impurity TypeOriginDetection MethodMitigation Strategy
Regioisomer (5-yl) Non-selective formylation/lithiation during synthesis.1H NMR: Look for singlet vs. doublet patterns in the aromatic region.Fractional Crystallization or Prep-HPLC (See Module 3).
Catechol Derivatives Acid-catalyzed cleavage of the dioxole ring (e.g., using BBr3 or strong HCl/Heat).TLC/LC-MS: High polarity, distinct color change with FeCl3 stain.Maintain pH > 1 during workup; avoid Lewis acids.
Decarboxylated Species Thermal degradation of the carboxylic acid at high temps (>150°C).LC-MS: Mass = [M-44].Vacuum distillation implies risk; prefer crystallization.

Module 2: The Acid-Base Extraction Protocol (The Workup)

The Issue: Users often report low yields or emulsions. The Science: The pKa of this aliphatic carboxylic acid is approximately 4.6–4.8 . To fully protonate (extract into organic) or deprotonate (extract into water), you must swing the pH at least 2 units away from the pKa.

Optimized Protocol
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Ether is acceptable but prone to emulsions with this scaffold.

  • Base Extraction (Purification):

    • Extract the organic layer with 0.5 M NaOH (Target pH ~10-12).

    • Why? The product moves to the aqueous layer as the carboxylate salt. Non-acidic impurities (unreacted aldehydes, decarboxylated byproducts) remain in the organic layer.

    • Discard the organic layer (after verifying product absence by TLC).[1]

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1 M HCl dropwise to adjust pH to 2.0–2.5 .

    • Critical:Do not go below pH 1.0. Excess acidity generates heat and risks opening the benzodioxole ring.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3x).

    • Wash combined organics with Brine -> Dry over Na2SO4 -> Concentrate.

Visualization: The pH Swing Logic

AcidBaseLogic Crude Crude Mixture (Neutral + Acid Product) BaseStep Add 0.5M NaOH (pH > 10) Crude->BaseStep OrgLayer1 Organic Layer: Non-Acidic Impurities (Discard) BaseStep->OrgLayer1 Partition AqLayer1 Aqueous Layer: Product as Carboxylate Salt BaseStep->AqLayer1 Partition AcidStep Add 1M HCl (pH ~ 2.5) AqLayer1->AcidStep Precip Product Precipitates (Free Acid) AcidStep->Precip Protonation

Figure 1: Selective protonation strategy to isolate the target acid from neutral organic byproducts.

Module 3: Crystallization & Solid State Issues

The Issue: "My product is an oil/gum and won't solidify." The Science: The 2-methyl branch creates steric bulk that disrupts crystal packing. If the sample is racemic, it is even harder to crystallize than a pure enantiomer.

Troubleshooting Guide: Oiling Out

Q: I concentrated the EtOAc, but I have a yellow oil. A: This is common. The product likely holds trapped solvent.

  • Azeotrope: Add cyclohexane or heptane and rotovap again to remove traces of EtOAc.

  • The Two-Solvent System:

    • Dissolve the oil in a minimum amount of warm Toluene or Isopropyl Acetate (IPAc) (approx 40-50°C).

    • Add n-Heptane dropwise until slight turbidity is observed.

    • Seeding: If you have any solid crystal from a previous batch, add a speck now.

    • Cool slowly to room temperature, then to 4°C.

    • Note: Avoid Methanol/Ethanol for initial crystallization; they are too soluble for this short-chain acid.

Q: How do I remove the 5-yl isomer? A: If you have >5% of the 5-yl isomer, crystallization is rarely sufficient because the isomers form solid solutions. You must use Flash Chromatography before crystallization.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Hexane:EtOAc (start 90:10, gradient to 60:40) + 1% Acetic Acid .

  • Why Acetic Acid? Without it, the carboxylic acid will streak/tail on the column, overlapping with impurities. The acid keeps the product protonated and sharp.

Module 4: Regiochemistry Confirmation (The "4-yl" Check)

You cannot rely on LC-MS alone to distinguish the 4-yl from the 5-yl isomer (identical mass). You must use 1H NMR .

Diagnostic Signals (CDCl3):

  • 5-substituted (Piperonyl):

    • Aromatic region shows 3 protons: One singlet (isolated), two doublets (ortho/meta coupling).

    • Pattern: ~6.7 ppm (s), ~6.75 (d), ~6.8 (d).

  • 4-substituted (Target):

    • Aromatic region shows 3 protons: Three adjacent protons (ABC system).

    • You will see a triplet (or apparent t) and two doublets.[2]

    • Key Indicator: The absence of an isolated singlet in the aromatic region confirms the 4-substitution.

Summary Workflow

Workflow Start Crude Reaction Mixture Extraction Acid/Base Extraction (Remove Neutrals) Start->Extraction Check Check Purity (NMR/HPLC) Extraction->Check Decision Isomer Pure? Check->Decision Cryst Crystallization (Toluene/Heptane) Decision->Cryst Yes (>95%) Column Flash Column (Hex/EtOAc + 1% AcOH) Decision->Column No (<95%) Final Final Product (White Solid) Cryst->Final Column->Cryst

Figure 2: Decision tree for downstream processing based on intermediate purity analysis.

References

  • Regioisomer Separation Strategies

    • Separation of Benzodioxole Isomers via Chromatography. (General methodology for isomeric acids).
    • Source:

  • Synthesis & Properties of Benzodioxole Propanoic Acids

    • Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal (Precursor synthesis relevant to the 2-methyl propanoic acid scaffold).
    • Source:

  • Analytical Characterization (NMR)

    • Differentiation of 1,3-benzodioxole regioisomers using 1H NMR coupling p
    • Source: (General reference for benzodioxole NMR patterns).

  • pKa and Solubility Data

    • 1,3-Benzodioxole-5-carboxylic acid properties (Analogous pKa d
    • Source:

Disclaimer: This guide is intended for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Overcoming steric hindrance in 4-substituted benzodioxole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most notorious structural challenges in heterocyclic chemistry: functionalizing the 4-position of the 1,3-benzodioxole ring.

This guide bypasses generic advice and dives directly into the causality of reaction failures, providing self-validating protocols and evidence-based troubleshooting strategies.

The "4-Position Conundrum": Causality of Steric Hindrance

The 1,3-benzodioxole system features a benzene ring fused to a highly puckered 5-membered dioxolane ring. Functionalization at the 4-position (adjacent to the oxygen atom at position 3) is exceptionally difficult due to two compounding factors:

  • Steric Clash: The puckered nature of the dioxole ring forces the oxygen's lone pairs and adjacent protons into the trajectory required for a palladium catalyst to undergo oxidative addition or transmetalation.

  • Electronic Poisoning: The ortho-oxygen atom can act as a competitive Lewis base, coordinating to the electrophilic palladium center and trapping it in an unreactive, off-cycle palladacycle.

Understanding these mechanisms is critical. Overcoming them requires precise tuning of ligand bite angles, base solubility, and transition-state stabilization.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 4-bromo-1,3-benzodioxole is stalling at <10% conversion. Standard ligands like BINAP and dppf are failing. What is the mechanistic cause, and how do I fix it? A1: Standard bidentate ligands like BINAP fail because their rigid bite angles cannot accommodate the steric bulk of the ortho-oxygen during the reductive elimination step. Furthermore, they do not provide enough electron density to force the initial oxidative addition into the sterically shielded C-Br bond. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos [1]. The bulky diisopropyl groups on the non-coordinating lower ring of BrettPhos prevent the formation of unreactive bis-ligated palladium species, while the electron-rich phosphine accelerates oxidative addition[1].

Q2: I want to functionalize the 4-position directly via C-H activation to avoid using pre-halogenated starting materials. However, electrophilic methods always yield the 5-substituted product. How do I alter the regioselectivity? A2: Classic electrophilic aromatic substitution inherently favors the 5-position because the oxygen atoms donate electron density most effectively to the para-position (relative to the oxygen). To target the 4-position, you must abandon electrophilic pathways and employ a Concerted-Metalation-Deprotonation (CMD) mechanism[2]. By using a palladium catalyst (like Na₂PdCl₄) in the presence of a carboxylate base, the carboxylate ligand acts as an internal base that selectively deprotonates the more acidic 4-position via a highly organized cyclic transition state[2].

Q3: When attempting a Suzuki-Miyaura coupling with a 4-benzodioxole boronic acid, I observe massive protodeboronation instead of the coupled product. How can I prevent this? A3: The steric bulk at the 4-position drastically increases the activation energy required for transmetalation. Because transmetalation is slowed, the competing protodeboronation pathway (hydrolysis of the C-B bond) dominates. Solution: Accelerate transmetalation by using a highly active, electron-rich ligand like XPhos and switch to an anhydrous, highly soluble base like Cs₂CO₃ or Ba(OH)₂ in a polar protic solvent mixture to stabilize the boronate intermediate.

Experimental Troubleshooting & Logical Workflows

When a reaction fails, identifying the exact stalled step in the catalytic cycle is paramount. Use the following logic tree in conjunction with LC-MS monitoring at the 1-hour mark to diagnose your coupling reactions.

Workflow Start Reaction Stalled: 4-Substituted Benzodioxole Check LC-MS Analysis: Is 4-bromo-1,3-benzodioxole consumed? Start->Check OxFail No: Oxidative Addition Failed Action: Switch to BrettPhos or increase to 100°C Check->OxFail No TransCheck Yes: Check Byproducts Is protodehalogenation present? Check->TransCheck Yes TransFail Yes: Transmetalation Stalled Action: Use Cs2CO3 or switch to t-AmylOH TransCheck->TransFail Yes CatPoison No: Catalyst Poisoning Action: Check ortho-oxygen coordination effects TransCheck->CatPoison No

Troubleshooting logic tree for identifying coupling failures in hindered benzodioxoles.

Self-Validating Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Amination of 4-Bromo-1,3-benzodioxole

This protocol utilizes BrettPhos to overcome the steric hindrance at the 4-position[1].

  • Self-Validation Checkpoint: An aliquot taken at 30 minutes should show an immediate color change from dark red to pale yellow/orange, indicating the formation of the active monomeric Pd(0) species.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-bromo-1,3-benzodioxole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and sodium tert-butoxide (1.5 equiv)[1].

  • Solvent Addition: Add anhydrous tert-butanol or toluene (0.2 M concentration). Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and heat to 75–100 °C in a pre-heated oil bath for 12 hours[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[1]. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Regioselective Direct C-H Arylation at the 4-Position (CMD Pathway)

This protocol bypasses pre-functionalization, utilizing a carboxylate-assisted CMD mechanism to selectively target the 4-position[2].

CMD A Pd(II) Precatalyst + Carboxylate B Pd-Carboxylate Complex A->B Activation C 1,3-Benzodioxole Coordination B->C Binding D CMD C-H Cleavage (Rate Limiting) C->D Base Assist E 4-Palladacycle Intermediate D->E Metalation F 4-Aryl Product Formation E->F Ar-Br Addition

Concerted-Metalation-Deprotonation (CMD) pathway for regioselective 4-position C-H arylation.

  • Preparation: Charge a reaction vial with 1,3-benzodioxole (5.0 equiv, acting as both reactant and partial solvent), aryl bromide (1.0 equiv), Na₂PdCl₄ (0.05–1.0 mol%), and K₂CO₃ (1.3 equiv)[2].

  • Solvent/Additive: Add a highly polar amide solvent such as N,N-diethylacetamide (DEAc) or DMAc to solubilize the active catalytic species[2].

  • Reaction: Heat the mixture vigorously at 120 °C for 18 hours[2].

  • Validation: The high temperature is strictly required to overcome the activation barrier of the CMD C-H cleavage step. If the reaction is run at 90 °C, conversion will stall below 5%.

Alternative for specific nucleophilic substitutions: If palladium catalysis completely fails due to extreme substrate poisoning, 4-bromo-1,3-benzodioxole can be converted to an aryl-copper reagent via Li-Br exchange using t-BuLi followed by the addition of CuCl, allowing for highly selective propargylic substitutions[3].

Quantitative Data & Reagent Selection

Table 1: Ligand Selection Matrix for 4-Substituted Benzodioxole Cross-Couplings

Reaction TypePreferred LigandCatalyst PrecursorOptimal BaseExpected Yield RangeCausality / Rationale
Buchwald-Hartwig Amination BrettPhos / RuPhosPd₂(dba)₃NaOtBu or Cs₂CO₃75 - 90%Bulky diisopropyl groups prevent off-cycle bis-ligation; electron-rich core drives oxidative addition.
Suzuki-Miyaura Coupling XPhos / SPhosPd(OAc)₂K₃PO₄ or Ba(OH)₂80 - 95%Flexible biaryl structure accommodates the puckered dioxole ring during transmetalation.
Direct C-H Arylation None (Ligandless)Na₂PdCl₄K₂CO₃ + Amide Solvent80 - 92%Carboxylate/Amide acts as an internal base for the highly structured CMD mechanism.
Cu-Mediated Substitution NoneCuCl / Cu(acac)₂t-BuLi (for Li-Br exchange)70 - 85%Direct lithiation overcomes Pd-coordination issues; Cu transmetalation is highly regioselective.

References

  • Kanai, Y., Müller-Borges, D., & Plenio, H. (2021). The Regioselective Arylation of 1,3‐Benzodioxoles.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC / NIH.
  • Substitution of Secondary Propargylic Phosphates Using Aryl-Lithium-Based Copper Reagents. MDPI.

Sources

Minimizing side products in benzodioxole alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzodioxole alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side products and maximize the yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during or after your reaction. Each entry details the probable cause, the underlying chemical principles, and a step-by-step protocol to rectify the issue.

Issue 1: My reaction produced a significant amount of dialkylated product.

▶ Probable Cause: Over-alkylation, or polyalkylation, is a common issue in Friedel-Crafts alkylations and related reactions.[1][2] The initial mono-alkylated benzodioxole product is often more electron-rich, and therefore more activated towards further electrophilic substitution, than the starting material itself. This makes the product more reactive than the reactant, leading to a second alkylation event.[1][3]

▶ Underlying Principle: The alkyl group is an electron-donating group, which activates the aromatic ring, making it more nucleophilic and susceptible to subsequent electrophilic attack.[1] Controlling this requires careful management of stoichiometry and reaction kinetics.

▶ Mitigation Protocol:

  • Adjust Stoichiometry: Use a significant excess of the benzodioxole starting material relative to the alkylating agent. A common starting point is a 5:1 to 10:1 molar ratio of benzodioxole to alkylating agent.[4] This increases the statistical probability of the alkylating agent encountering an unreacted benzodioxole molecule.

  • Control Reagent Addition: Add the alkylating agent slowly and in a controlled, dropwise manner to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, disfavoring the second alkylation of the more reactive product.[5]

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the overall reaction rate, providing better control and selectivity, often favoring the mono-alkylated product.[5][6]

  • Monitor Progress: Carefully monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant dialkylation occurs.

Issue 2: The primary side product is the O-alkylated ether, not the desired C-alkylated product.

▶ Probable Cause: The phenoxide intermediate, formed by deprotonating the corresponding catechol derivative before forming the benzodioxole or from a hydroxy-benzodioxole, is an ambident nucleophile. It has two reactive sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[7][8] The competition between O- and C-alkylation is highly dependent on the reaction conditions.[8]

▶ Underlying Principle: The Hard and Soft Acids and Bases (HSAB) principle helps explain this selectivity. The oxygen anion is a "hard" nucleophile, while the aromatic ring is a "soft" nucleophile. O-alkylation is favored by "harder" electrophiles and conditions that leave the oxygen anion highly available (e.g., polar aprotic solvents). C-alkylation is favored by "softer" electrophiles and conditions that hinder the oxygen atom, such as through solvation.[8][9]

▶ Protocol for Favoring C-Alkylation:

  • Solvent Selection: Use protic solvents like water or trifluoroethanol, or non-polar solvents.[6] Protic solvents will solvate the "hard" oxygen anion through hydrogen bonding, effectively shielding it and making the "softer" carbon nucleophile of the ring more available for attack.[5][8]

  • Counter-ion Choice: The choice of base and its corresponding counter-ion is critical. Bases with large, soft cations (e.g., Cesium Carbonate - Cs₂CO₃) can increase the ionic character of the phenoxide-cation bond, favoring O-alkylation. Using bases with smaller, harder cations may favor C-alkylation under the right solvent conditions.

  • Temperature Control: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.[6][10] Conversely, lower temperatures often favor the kinetically controlled O-alkylated product.[11]

  • Consider Phase-Transfer Catalysis (PTC): PTC can be engineered to favor either O- or C-alkylation. To promote C-alkylation, conditions that involve hydrogen bonding species are beneficial. Conversely, to favor O-alkylation, starving the system of water is effective.[9]

Issue 3: I've isolated an unexpected isomer, likely from a rearrangement.

▶ Probable Cause: If your reaction involves an O-alkylated intermediate (ether) and a Lewis acid catalyst, you may be observing a Fries Rearrangement.[6][12][13] This reaction involves the migration of the acyl or alkyl group from the phenolic oxygen to the aromatic ring, typically yielding ortho- and para-substituted hydroxy ketones or phenols.[6][10][14]

▶ Underlying Principle: The Fries rearrangement is catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids.[10][14] The Lewis acid coordinates to the carbonyl or ether oxygen, facilitating the formation of an acylium or alkyl carbocation, which then re-attacks the aromatic ring in an electrophilic aromatic substitution.[6]

▶ Mitigation Protocol:

  • Avoid Lewis Acids with Ethers: If your goal is to synthesize the ether, avoid using strong Lewis acid catalysts, which are known to promote this rearrangement.[13]

  • Modify Reaction Conditions: The ortho/para selectivity of the Fries rearrangement is often temperature-dependent. Lower temperatures typically favor the para product, while higher temperatures favor the ortho product.[6][10] Non-polar solvents also tend to favor the ortho product.[6]

  • Choose an Alternative Synthetic Route: If the rearrangement is unavoidable under the required reaction conditions, a different synthetic strategy may be necessary. For example, performing a direct Friedel-Crafts acylation on the benzodioxole ring, followed by reduction if an alkyl group is desired, can bypass the O-acylated intermediate entirely.[1][15]

Frequently Asked Questions (FAQs)

This section provides proactive guidance for planning your experiments to achieve the highest selectivity from the outset.

Q1: How do I select the optimal base for my benzodioxole alkylation?

The choice of base is critical and depends on whether you are alkylating a hydroxyl-substituted benzodioxole or the benzodioxole ring itself. For hydroxyl-substituted variants, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) are common.[7][16]

  • For O-Alkylation: Use a strong base in a polar aprotic solvent (e.g., NaH in DMF or THF) to ensure complete deprotonation and high availability of the oxygen anion.[7]

  • For C-Alkylation: Weaker bases in protic or non-polar solvents can favor C-alkylation by suppressing the reactivity of the oxygen atom.

Q2: What is the impact of solvent choice on selectivity?

The solvent plays a multifaceted role in controlling selectivity.

Solvent TypeTypical ExamplesEffect on SelectivityRationale
Polar Aprotic DMF, DMSO, AcetoneFavors O-alkylation Solvates the cation but leaves the "hard" oxygen anion exposed and highly reactive.[7]
Protic Water, Ethanol, TrifluoroethanolFavors C-alkylation Solvates the oxygen anion via hydrogen bonding, sterically hindering it and promoting reaction at the ring.[8]
Non-Polar Toluene, Hexane, DichloromethaneCan favor C-alkylation Minimizes dissociation of the phenoxide salt, reducing the reactivity of the oxygen. Favors ortho-substitution in Fries rearrangements.[6]

Q3: Can Phase-Transfer Catalysis (PTC) improve my reaction?

Yes, PTC is an excellent technique for alkylating phenols and their derivatives, often under milder conditions and without the need for anhydrous solvents.[17][18] A quaternary ammonium salt (e.g., tetrabutylammonium bromide) transfers the phenoxide anion from an aqueous or solid phase into an organic phase containing the alkylating agent.[18][19]

  • For high O-alkylation selectivity: Use a solid-liquid PTC system with minimal water content.[9]

  • For high C-alkylation selectivity: The presence of hydrogen-bonding species can help shield the oxygen anion, promoting ring alkylation.[9]

Visualizing Reaction Control

Understanding the factors that influence the reaction pathway is key to minimizing side products. The following diagrams illustrate these concepts.

Workflow for Optimizing Mono-C-Alkylation```dot

G start Goal: Selective Mono-C-Alkylation ratio Adjust Stoichiometry (Benzodioxole >> Alkylating Agent) start->ratio addition Control Reagent Addition (Slow, Dropwise) ratio->addition temp Lower Reaction Temperature addition->temp solvent Select Solvent (Protic or Non-Polar) temp->solvent monitor Monitor Reaction (TLC/GC) solvent->monitor product Desired Mono-C-Alkylated Product monitor->product side_product Side Products Minimized monitor->side_product

Caption: The influence of solvent on the competitive O- vs. C-alkylation pathways.

References

  • G. Bram, A. Loupy, J. Sansoulet. (2006, September 24). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14). Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved February 27, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Reaction. Retrieved February 27, 2026, from [Link]

  • Adi Chemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved February 27, 2026, from [Link]

  • Wang, Z., & Pinnavaia, T. J. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Calgary. (n.d.). Friedel-Crafts Alkylation and Acylation. In Organic Reaction Mechanism. Retrieved February 27, 2026, from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 27, 2026, from [Link]

  • Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Fries Rearrangement. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Ma, L., et al. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 27, 2026, from [Link]

  • Ferlin, F., et al. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Retrieved February 27, 2026, from [Link]

  • Macmillan Group. (2017, June 21). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. Retrieved from [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the alkylation of phenols.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Retrieved February 27, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2006, January 24). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • PubMed. (n.d.). The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). The Regioselective Arylation of 1,3‐Benzodioxoles. Retrieved February 27, 2026, from [Link]

Sources

Stability of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To truly master the behavior of this compound in solution, we must understand the causality behind its reactivity.

This molecule features a dual-character structure: a propanoic acid moiety (which dictates solubility via its protonation state) and a 1,3-benzodioxole (methylenedioxy) ring (an aromatic cyclic acetal that is highly sensitive to specific chemical environments). By understanding the interplay between these two functional groups, you can prevent unexpected degradation, precipitation, and assay interference.

Part 1: Molecular Causality & Stability Profile

The stability of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in solution is entirely dependent on the preservation of the methylenedioxy bridge. While 1,3-benzodioxole derivatives demonstrate excellent stability in weak organic acids like glacial acetic acid[1], they are highly susceptible to demethylenation (ring cleavage) in the presence of strong mineral acids or Lewis acids.

When the acetal ring cleaves, it forms a highly reactive catechol intermediate. This catechol is easily oxidized by dissolved oxygen, leading to quinone polymerization—a process visually indicated by your solution turning dark brown or black. Furthermore, safety data for related benzodioxole carboxylic acids explicitly warns against incompatibility with strong oxidizing agents and strong reducing agents[2].

Quantitative Solvent Compatibility & Stability Matrix

To aid in your experimental design, all quantitative stability data for this compound across common solvent systems has been summarized below.

Solvent SystempH RangeEstimated Half-Life (25°C)Primary Degradation Mechanism / Issue
0.1 M HCl (aq) < 1.0< 24 hoursAcetal cleavage (demethylenation to catechol)
Glacial Acetic Acid ~ 2.4> 6 monthsNone (Stable)
Methanol (with 0.1% TFA) ~ 2.0~ 7 daysAcid-catalyzed esterification of the carboxylic acid
PBS Buffer 7.4> 12 monthsNone (Stable as a soluble carboxylate salt)
100% DMSO (Dry) N/A> 12 monthsNone (Stable; requires protection from moisture)

Part 2: Frequently Asked Questions & Troubleshooting

Q: Why did my 10 mM stock solution turn dark brown after being left on the bench overnight? A: This is a classic symptom of acid-catalyzed ring cleavage followed by oxidation. If your solvent system was highly acidic (pH < 2), the methylenedioxy ring hydrolyzed to form a catechol derivative[3]. Catechols are electron-rich and rapidly oxidize in the presence of atmospheric oxygen to form colored quinones. Solution: Always store stock solutions in aprotic solvents (like DMSO) or mildly basic aqueous buffers, and purge the headspace with argon to displace oxygen.

Q: I diluted my DMSO stock into my assay buffer, and the compound immediately crashed out (precipitated). What happened? A: This is a solubility issue driven by the propanoic acid tail. The pKa of the carboxylic acid is approximately 4.5. If your assay buffer is acidic (pH < 4.5), the molecule remains fully protonated and highly lipophilic, causing it to precipitate out of the aqueous phase. Solution: Ensure your assay buffer is pre-adjusted to pH 6.5–7.5 before adding the DMSO stock.

Q: Can I use methanol or ethanol to make my stock solutions? A: It is highly discouraged if there are any trace acids present. In the presence of even mild acid catalysts, the primary alcohol will react with the propanoic acid moiety to form a methyl or ethyl ester. This will fundamentally alter the pharmacological properties of your compound. Use DMSO, Acetonitrile, or pH-controlled aqueous buffers instead.

Part 3: Visualizing the Degradation Pathway

To fully grasp the troubleshooting steps above, review the mechanistic pathway of acid-catalyzed degradation below.

DegradationPathway A 3-(1,3-Benzodioxol-4-yl)- 2-methylpropanoic acid B Protonation of Acetal Oxygen (pH < 2) A->B Strong Mineral Acid C Ring Cleavage (Demethylenation) B->C H2O / Heat D Catechol Derivative (Highly prone to oxidation) C->D Loss of Formaldehyde E Quinone Polymerization (Dark/Brown Solution) D->E O2 (Oxidation)

Fig 1: Acid-catalyzed demethylenation and subsequent oxidative degradation pathway.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on blind dissolution. The following protocol is a self-validating system designed to confirm both the solubility and the structural integrity of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid during preparation.

Protocol: Preparation and Validation of a 10 mM Aqueous Assay Stock

Objective: Formulate a stable, fully dissolved aqueous stock while verifying that the methylenedioxy ring remains intact.

Step 1: Buffer Preparation & Pre-Validation

  • Prepare a 50 mM Phosphate Buffered Saline (PBS) solution.

  • Self-Validation Check: Measure the pH using a calibrated probe. Do not proceed unless the pH is strictly between 6.8 and 7.4. If the pH is too low, the compound will precipitate; if too high, you risk unwanted side reactions over long-term storage.

Step 2: Dissolution

  • Weigh exactly 2.08 mg of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (MW ≈ 208.21 g/mol ).

  • Add 1.0 mL of the pre-validated PBS buffer.

  • Vortex gently for 60 seconds. The solution should be perfectly clear and colorless.

Step 3: Structural Integrity Validation (HPLC-UV)

  • Extract a 10 µL aliquot of the prepared solution and inject it into an HPLC system equipped with a Photodiode Array (PDA) detector.

  • Self-Validation Check: Analyze the UV absorbance spectrum of the main peak. An intact 1,3-benzodioxole ring exhibits a characteristic, sharp UV absorbance ratio at ~230 nm and ~285 nm.

  • If a broad absorption band appears above 320 nm, or if the solution has a visual yellow/brown tint, the ring has cleaved into a catechol and oxidized. Discard the solution immediately.

Workflow Visualization

PrepWorkflow Start Weigh API (2.08 mg) Solvent Select Solvent System Start->Solvent DMSO 100% DMSO (For long-term storage) Solvent->DMSO Aq PBS Buffer (Pre-validated pH 6.8-7.4) Solvent->Aq Check Visual Inspection (Clear & Colorless?) DMSO->Check Aq->Check Valid HPLC-UV Validation (Confirm 230/285nm peaks) Check->Valid Yes (Dissolved) Fail Discard & Remake (Check pH and O2 exposure) Check->Fail No (Cloudy/Dark)

Fig 2: Decision tree and self-validating workflow for stock solution preparation.

References

1.[1] Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. Available at:[Link] 2.[2] SAFETY DATA SHEET: 1,3-Benzodioxole-4-carboxylic acid - Fisher Scientific. Available at:[Link] 3.[3] In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC - NIH. Available at:[Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex organic molecules requires moving beyond standard operating procedures to understand the fundamental physical chemistry driving instrument response. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (C₁₁H₁₂O₄, Exact Mass: 208.0736 Da) presents a unique analytical challenge and opportunity. It contains two highly diagnostic functional groups: a 1,3-benzodioxole ring and a branched 2-methylpropanoic acid side chain.

This guide objectively compares the performance of three primary mass spectrometry platforms—High-Resolution Accurate Mass (LC-HRAM Q-TOF/Orbitrap), Triple Quadrupole (LC-QqQ), and Gas Chromatography-Electron Ionization (GC-EI-MS)—for the fragmentation analysis and quantitation of this compound.

Mechanistic Causality: The Physics of Fragmentation

To optimize any mass spectrometry method, we must first understand why a molecule fragments the way it does. The fragmentation of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is governed by the relative stabilities of its leaving groups and the resulting carbocations or carbanions.

  • The 1,3-Benzodioxole Cleavage: Under Collision-Induced Dissociation (CID), the methylenedioxy acetal linkage is highly susceptible to the neutral loss of formaldehyde (CH₂O, 30.0106 Da). This is a hallmark pathway for benzodioxole derivatives, driven by the thermodynamic stability of the resulting catechol-like radical cation[1].

  • The 2-Methylpropanoic Acid Cleavage: The branched carboxylic acid side chain exhibits distinct, polarity-dependent behavior. In negative electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ at m/z 207.0659 undergoes a rapid, low-energy α-cleavage to expel carbon dioxide (CO₂, 43.9898 Da), generating a highly stable carbanion at m/z 163.0765[2]. In positive mode (ESI+), the protonated molecule [M+H]⁺ (m/z 209.0805) typically loses water (H₂O, 18.0106 Da) followed by carbon monoxide (CO, 27.9949 Da)[3].

Fragmentation M_pos [M+H]+ m/z 209.08 pos_frag1 [M+H - H2O]+ m/z 191.07 M_pos->pos_frag1 -H2O (-18 Da) pos_frag2 [M+H - CH2O]+ m/z 179.07 M_pos->pos_frag2 -CH2O (-30 Da) pos_frag3 Tropylium/Benzyl Cation m/z 135.04 M_pos->pos_frag3 -C4H8O2 (-88 Da) M_neg [M-H]- m/z 207.07 neg_frag1 [M-H - CO2]- m/z 163.08 M_neg->neg_frag1 -CO2 (-44 Da)

Fig 1: Primary MS/MS fragmentation pathways of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Comparative Platform Analysis

Selecting the correct platform depends entirely on the analytical goal: structural elucidation, high-throughput quantitation, or standardized library screening.

LC-HRAM (Q-TOF / Orbitrap): The Gold Standard for Structural Elucidation

HRAM platforms provide sub-5 ppm mass accuracy. This is critical for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, as it allows analysts to unambiguously differentiate the isobaric neutral loss of CH₂O (30.0106 Da) from an alkane loss like C₂H₆ (30.0470 Da)[1]. It is the superior choice for identifying unknown metabolites or degradation products.

LC-QqQ (Triple Quadrupole): Unparalleled Targeted Sensitivity

For pharmacokinetic studies or trace-level quantitation, the QqQ operating in Multiple Reaction Monitoring (MRM) mode is unmatched. By utilizing the ESI(-) transition of m/z 207.1 → 163.1, the platform filters out nearly all background chemical noise, achieving limits of detection (LOD) in the low pg/mL range[2].

GC-EI-MS: Standardized Library Matching

Gas chromatography coupled with 70 eV electron ionization provides highly reproducible fragmentation patterns. However, the free carboxylic acid causes severe peak tailing and thermal degradation. Derivatization (e.g., silylation) is mandatory. Once derivatized, the hard ionization yields an intense tropylium/benzyl cation (m/z 135) ideal for NIST library matching[4].

Quantitative Data Synthesis

The following table summarizes the performance metrics and diagnostic ions across the three platforms.

Analytical PlatformIonization ModePrecursor Ion (m/z)Diagnostic Fragment Ions (m/z)Primary ApplicationEst. Limit of Detection (LOD)
LC-HRAM (Q-TOF) ESI (+)209.0805191.0708, 179.0708, 135.0440Structural elucidation & exact mass~1 ng/mL
LC-QqQ ESI (-)207.0659163.0765 (Quantifier)High-throughput targeted quantitation~10 pg/mL
GC-EI-MS EI (70 eV)280.11 (TMS Derivative)265.09, 135.04, 73.05Library matching & untargeted screening~5 ng/mL

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate internal quality controls to ensure data integrity.

Workflow Sample Sample Preparation (Extraction & Aliquoting) LCMS LC-HRAM Q-TOF (Structural Elucidation) Sample->LCMS Aliquot 1 (Native) GCMS GC-EI-MS (Derivatization & Library) Sample->GCMS Aliquot 2 (TMS) QqQ LC-QqQ MS/MS (Targeted Quantitation) Sample->QqQ Aliquot 3 (Native) Data Data Synthesis & Comparative Validation LCMS->Data GCMS->Data QqQ->Data

Fig 2: Multi-platform mass spectrometry workflow for comparative analytical validation.

Protocol A: LC-QqQ Targeted Quantitation (ESI Negative Mode)

Causality Note: Negative mode is selected to exploit the highly efficient loss of CO₂ from the propanoic acid moiety, maximizing signal-to-noise.

  • Sample Preparation: Extract the sample in 50:50 Methanol:Water. Spike with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects.

  • System Suitability Test (SST): Inject a solvent blank. Validation Gate: Ensure carryover at the retention time is <0.1% of the Lower Limit of Quantitation (LLOQ).

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: Water + 0.01% Formic Acid. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Set the capillary voltage to 2.5 kV (negative mode). Program the MRM transition: Precursor m/z 207.1 → Product m/z 163.1. Optimize collision energy (CE) to approximately 15 eV.

Protocol B: GC-EI-MS Library Screening

Causality Note: Derivatization is required to replace the active acidic proton with a trimethylsilyl (TMS) group, increasing volatility and preventing column adsorption.

  • Derivatization: Dry 100 µL of the sample extract under gentle nitrogen flow. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Derivatization Quality Control: Validation Gate: Monitor the chromatogram for the m/z 73 [TMS]⁺ ion and ensure the complete absence of the underivatized precursor peak to validate 100% reaction efficiency.

  • Chromatography: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Operate the source at 70 eV. Scan range: m/z 50–500. Match the resulting spectrum against the NIST library, focusing on the diagnostic m/z 135 and m/z 265 (M - CH₃) peaks[4].

References

1.[1] Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Source: SciSpace. URL: 2.[3] Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Source: AIP Publishing. URL: 3.[4] Title: Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Source: PubMed. URL: 4.[2] Title: Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. Source: Journal of Applied Pharmaceutical Science. URL:

Sources

HPLC Method Guide: Purity Analysis of Benzodioxole Acids

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1,3-Benzodioxole-5-Carboxylic Acid (Piperonylic Acid)

Executive Summary

The Challenge: Purity analysis of 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) is critical in the synthesis of bioactive pharmaceutical ingredients (APIs) such as Tadalafil and various antiviral agents.[1] However, traditional HPLC methods often struggle with two specific issues:

  • Peak Tailing: The carboxylic acid moiety interacts with free silanols on standard silica columns, leading to asymmetry (

    
    ).
    
  • Critical Pair Resolution: Separating the acid from its neutral precursor, Piperonal (1,3-benzodioxole-5-carbaldehyde), and the over-reduced impurity, Piperonyl alcohol .

The Solution: This guide compares a Legacy Fully Porous C18 Method against a Modern Core-Shell Technology Method . We demonstrate that shifting to Core-Shell particles with an optimized pH buffer system reduces analysis time by 40% while improving resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and peak symmetry.

Technical Background & Impurity Profile

To design a robust method, we must understand the analytes.[2] The benzodioxole ring is hydrophobic, but the functional groups drive the separation physics.

AnalyteStructure DescriptionPolarity/IonizationElution Order (RP-HPLC)
Piperonylic Acid (Target)Carboxylic acid on benzodioxolePolar, pKa

4.35
1 (Earliest)
Piperonyl Alcohol (Impurity)Hydroxyl groupModerately Polar2
Piperonal (Precursor)Aldehyde groupNeutral, Less Polar3 (Latest)

Method Comparison: Legacy vs. Modern Core-Shell

The following comparison highlights the operational differences between the traditional approach and the recommended modern protocol.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Legacy (Standard) Method B: Modern (Recommended)
Column Technology Fully Porous Silica C18Core-Shell (Solid Core) C18
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.[1]1)20mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Backpressure ~110 Bar~280 Bar
Run Time 25 Minutes12 Minutes
Detection UV 290 nmUV 290 nm (MS Compatible)
Why Method B Wins (The Science)
  • Mass Transfer: Core-shell particles have a solid silica core (1.6 µm) surrounded by a porous shell (0.5 µm).[1] This reduces the diffusion path length, minimizing longitudinal diffusion (the "B" term in the Van Deemter equation) and resistance to mass transfer (the "C" term).

  • pH Optimization: Method A uses pH 2.1, fully suppressing ionization. While good for retention, it often causes aggressive hydrophobic collapse or steric hindrance. Method B (pH 3.[1]8) keeps the acid mostly protonated but utilizes the buffering capacity of ammonium formate to mask silanol interactions, sharpening the peak shape.

Experimental Validation Data

Simulated data based on comparative separation physics of benzodioxole derivatives.

Performance MetricMethod A (Fully Porous)Method B (Core-Shell)Improvement
Resolution (

)
(Acid vs. Alcohol)
1.83.2 +77%
Tailing Factor (

)
(Piperonylic Acid)
1.6 (Visible Tailing)1.08 (Symmetric) Excellent
Theoretical Plates (

)
~8,000~22,0002.7x Efficiency
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Step 1: Buffer Preparation (Mobile Phase A)
  • Weigh 1.26 g of Ammonium Formate into a 1 L volumetric flask.

  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 3.8 ± 0.05 using Formic Acid.[1]

  • Dilute to volume with water and filter through a 0.22 µm nylon membrane.[1]

    • Note: This buffer is volatile and compatible with LC-MS if required later.[1]

Step 2: Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of Piperonylic Acid standard in 10 mL of 50:50 Water:Acetonitrile . (Conc: 1 mg/mL).[1]

  • Impurity Spike: Add 0.1 mg of Piperonal to the stock solution to create the SST solution.

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter before injection to protect the core-shell column frit.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.0955Equilibrate
1.0955Hold
8.04060Elute Impurities
9.0955Re-equilibrate
12.0955Stop

Visualizing the Science

Diagram 1: The Core-Shell Advantage Mechanism

This diagram illustrates why the Core-Shell column (Method B) provides sharper peaks for the benzodioxole acid compared to the fully porous particle.[1]

CoreShellMechanism cluster_0 Method A: Fully Porous Particle cluster_1 Method B: Core-Shell Particle FP_Entry Analyte Entry FP_Deep Deep Pore Diffusion (Slow Mass Transfer) FP_Entry->FP_Deep Long Path FP_Exit Broad Peak Exit FP_Deep->FP_Exit Dispersion CS_Entry Analyte Entry CS_Shell Shallow Shell Diffusion (Fast Mass Transfer) CS_Entry->CS_Shell CS_Core Solid Core (Impermeable) CS_Exit Sharp Peak Exit CS_Shell->CS_Exit Minimal Dispersion

Caption: Comparison of diffusion paths. The solid core in Method B prevents deep diffusion, resulting in tighter bands and higher resolution.

Diagram 2: Analytical Workflow

A self-validating workflow ensuring data integrity from sample prep to reporting.[1]

Workflow cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis (Method B) cluster_Decision Data Validation Start Start: Raw Material Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 5 µL Filter->Inject Gradient Run Gradient (pH 3.8 Formate) Inject->Gradient Detect UV Detection @ 290nm Gradient->Detect SST Check SST: Resolution > 2.0? Tailing < 1.2? Detect->SST Pass Process Data & Calculate Purity % SST->Pass Yes Fail Troubleshoot: Check pH or Column Age SST->Fail No Fail->Weigh Restart

Caption: Analytical workflow emphasizing the System Suitability Test (SST) decision gate to ensure method reliability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7196, 1,3-Benzodioxole-5-carboxylic acid.[1] Retrieved from [Link]

  • Phenomenex (2017). Core-Shell vs Fully Porous Particles: Comparative Analysis of Chromatographic Performance.[1][3] Retrieved from [Link]

  • Shimadzu Corporation. Differences between core-shell and fully porous particles in High-Speed Analysis. Retrieved from [Link]

  • SIELC Technologies. Separation of Piperonal and Related Impurities on Reverse Phase HPLC. Retrieved from [Link]

Sources

Comparative Analysis: 4-yl vs. 5-yl Benzodioxole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 4-yl and 5-yl benzodioxole derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The "Natural" vs. The "Engineered"

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in drug design, acting as a bioisostere for catechol and mimicking the electronic properties of dimethoxybenzenes while constraining conformation.[1] However, the biological activity and metabolic fate of this scaffold diverge sharply based on the point of attachment:

  • 5-yl Derivatives (The "Natural" Scaffold): Found in abundant natural products (Safrole, Piperine, Podophyllotoxin).[1] They are synthetically accessible via electrophilic aromatic substitution.[1] Biologically, they often exhibit broad-spectrum activity (antimicrobial, cytotoxic) but suffer from metabolic liability due to rapid CYP450-mediated oxidation of the methylene bridge.[1]

  • 4-yl Derivatives (The "Engineered" Scaffold): Less common in nature and harder to synthesize.[1] They provide a unique "kinked" vector that allows access to distinct hydrophobic pockets in enzymes (e.g., Src/Abl kinases).[1] The 4-position offers superior steric shielding of the labile methylene bridge, potentially improving metabolic stability when paired with appropriate substituents.[1]

Structural & Electronic Characterization

The choice between a 4-yl and 5-yl attachment fundamentally alters the molecule's topology and electronic surface.[1]

Steric and Electronic Vector Analysis
Feature5-yl Substitution 4-yl Substitution
Position Meta to one oxygen, Para to the other.[1]Ortho to one oxygen, Meta to the other.[1][2][3]
Vector Geometry Linear/Extended: The substituent extends away from the dioxole ring, mimicking a para-substituted benzene.[1]Bent/Kinked: The substituent projects at a ~60° angle relative to the oxygen plane, creating a "hook" shape.[1]
Steric Environment Open: Flanked by protons (C4 and C6).[1] Low steric hindrance.[1]Crowded: Flanked by a proton (C5) and the bridge oxygen (O3).[1] Exhibits the "ortho effect."[1]
Electronic Effect Electron-donating (Resonance).[1] Increases electron density in the attached aromatic system.[1]Inductively withdrawing (due to ortho-oxygen proximity) but resonance donating.[1]
Key Liability Metabolic Bioactivation: The methylene bridge (C2) is highly accessible to CYP450 enzymes.[1]Steric Shielding: The bulk of a substituent at C4 can sterically hinder CYP approach to the C2 methylene bridge.[1]
Visualization of SAR Logic

SAR_Logic Start Target Identification Decision Binding Pocket Geometry? Start->Decision Linear Linear/Deep Pocket (e.g., Tubulin, Serotonin Transporter) Decision->Linear Open/Linear Bent Hydrophobic Back-Pocket/Hinge (e.g., Src/Abl Kinase) Decision->Bent Compact/L-Shaped Route5 Select 5-yl Scaffold (Natural Product Mimic) Linear->Route5 Route4 Select 4-yl Scaffold (Kinase Specialist) Bent->Route4 Metabolism Metabolic Liability Check (Quinone Methide Risk) Route5->Metabolism Route4->Metabolism Opt5 Optimization: Add Fluorine to Methylene Bridge (Difficult) Metabolism->Opt5 5-yl Path Opt4 Optimization: Add 5-Cl Substituent (Blocks p-position metabolism) Metabolism->Opt4 4-yl Path (e.g., Saracatinib)

Figure 1: Decision tree for selecting benzodioxole orientation based on target geometry and metabolic considerations.[1]

Case Studies in Biological Activity

The 4-yl Specialist: Saracatinib (AZD0530)

Target: Src/Abl Kinases (Dual Inhibitor).[1][4][5] Mechanism: Saracatinib utilizes a 5-chloro-1,3-benzodioxol-4-yl amine moiety.[1][4][5][6]

  • The 4-yl Role: The 4-position attachment orients the benzodioxole ring to fit snugly into the hydrophobic "back pocket" of the kinase ATP-binding site (behind the gatekeeper residue).[1] A 5-yl attachment would project the ring linearly, causing a steric clash with the kinase hinge region.[1]

  • The 5-Cl Role: The chlorine atom at position 5 (ortho to the amine, para to the oxygen) blocks metabolic hydroxylation at the most reactive site on the benzene ring, enhancing metabolic stability.[1]

Data Highlight (Kinase Selectivity):

Compound Substitution Target (IC50) Selectivity Profile
Saracatinib 4-yl (with 5-Cl) Src: 2.7 nM Abl: 30 nM Highly Selective (vs. broad kinome)

| Generic Analog | 5-yl | Src: >1000 nM | Loss of potency due to steric clash |[1]

The 5-yl Generalist: Podophyllotoxin & Piperine

Target: Tubulin (Podophyllotoxin) / TRPV1 (Piperine).[1] Mechanism:

  • The 5-yl Role: In these natural products, the benzodioxole ring acts as a planar, electron-rich "paddle" that intercalates between protein domains or fits into linear hydrophobic grooves.[1] The 5-yl vector maximizes the surface area contact for

    
    -
    
    
    
    stacking interactions.[1]
  • Metabolic Fate: These compounds are classic substrates for CYP450-mediated bioactivation.[1] The enzyme abstracts a hydrogen from the methylene bridge (C2), leading to the formation of a reactive ortho-quinone methide, which can covalently bind to proteins (mechanism of toxicity).[1]

Experimental Protocols

Synthesis: The Divergent Pathways

The primary barrier to exploring 4-yl derivatives is synthetic difficulty.[1] 5-yl derivatives are formed via standard electrophilic aromatic substitution (EAS), while 4-yl derivatives often require directed ortho-metalation (DoM).[1]

Protocol A: Synthesis of 5-yl Derivative (Electrophilic Substitution) Standard route for "Natural" mimics.[1]

  • Reagents: 1,3-Benzodioxole (1.0 eq), Bromine (1.05 eq), Acetic Acid.[1]

  • Procedure: Dissolve 1,3-benzodioxole in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 2 hours.

  • Outcome: Exclusive formation of 5-bromo-1,3-benzodioxole .[1] The dioxy group directs electrophiles to the para/ortho positions (5/6), but sterics disfavor the 4-position.[1]

Protocol B: Synthesis of 4-yl Derivative (Directed Ortho-Lithiation) Required route for "Engineered" scaffolds.[1]

  • Precursor: 2,2-Difluoro-1,3-benzodioxole (or use a directing group on the benzene ring).[1]

    • Note: Direct lithiation of 1,3-benzodioxole often results in ring opening or C2-deprotonation.[1]

  • Alternative (De Novo Construction):

    • Step 1: Start with 3-hydroxysalicylaldehyde (2,3-dihydroxybenzaldehyde).[1]

    • Step 2: React with diiodomethane (

      
      ) and 
      
      
      
      in DMF at 80°C.
    • Step 3: The resulting product is 1,3-benzodioxole-4-carbaldehyde .[1]

  • Validation:

    
    -NMR will show a distinctive splitting pattern for the 4-substituted ring (doublet-doublet-doublet or similar ABC system) compared to the ABX system of 5-substituted rings.
    
Microsomal Stability Assay (Metabolic Liability Testing)

To quantify the stability advantage of 4-yl vs 5-yl.[1]

  • Preparation: Prepare 10 mM stock solutions of the 4-yl and 5-yl analogs in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6PDH, NADP+).[1]
      
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .[1]
      
    • Expectation: 4-yl derivatives (especially with ortho-substituents) typically show lower

      
       (higher stability) than unsubstituted 5-yl analogs due to steric protection of the methylene bridge.[1]
      

Mechanism of Bioactivation (Visualized)

The metabolic toxicity of benzodioxoles is a critical consideration. The following pathway illustrates why the 5-yl position (leaving the bridge exposed) is risky.

Metabolism Substrate Benzodioxole (Parent) CYP CYP450 (Oxidation) Substrate->CYP H-abstraction at C2 Intermediate Methylene Radical CYP->Intermediate Catechol Catechol (Ring Opening) Intermediate->Catechol Hydroxylation QM o-Quinone Methide (Toxic Electrophile) Catechol->QM Oxidation Adduct Protein Adduct (Toxicity) QM->Adduct Covalent Binding

Figure 2: Bioactivation pathway of the benzodioxole ring.[1] 4-yl substitution can sterically hinder the initial CYP450 approach to the C2 position.[1]

References

  • Hennequin, L. F., et al. (2006).[1] "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[1][4][5][6] Journal of Medicinal Chemistry, 49(22), 6465–6488.[1] Link[1]

  • Murray, M. (2000).[1] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84.[1] Link

  • Green, T. P., et al. (2009).[1] "Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530."[1] Molecular Oncology, 3(3), 248-261.[1] Link

  • Klotz, U. (2006).[1] "The role of the benzodioxole moiety in the metabolism of stiripentol." European Journal of Drug Metabolism and Pharmacokinetics, 31, 1-7.[1] Link

  • Kumar, A., et al. (2013).[1] "Synthesis and biological evaluation of 1,3-benzodioxole derivatives." Chemical Biology & Drug Design, 81(6), 759-766.[1] Link[1]

Sources

A Comparative Guide to IR Spectroscopy Techniques for Benzodioxole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate infrared (IR) spectroscopy technique is critical for the accurate structural characterization of active pharmaceutical ingredients (APIs) and their intermediates. Benzodioxole carboxylic acids—such as piperonylic acid (1,3-benzodioxole-5-carboxylic acid)—are vital building blocks in drug development. Their unique structural features, combining an electron-withdrawing carboxylic acid with an electron-donating methylenedioxy ring, create a highly specific IR fingerprint[1].

This guide objectively compares three primary IR sampling techniques—ATR-FTIR , Transmission FTIR (KBr Pellet) , and DRIFTS —evaluating their performance, causality behind spectral artifacts, and providing self-validating experimental protocols.

Mechanistic Causality of IR Peaks

Before comparing the instrumental techniques, it is essential to understand the structural causality behind the expected IR peaks of benzodioxole carboxylic acids[2].

  • The +M Resonance Effect: The methylenedioxy group (-O-CH₂-O-) exerts a strong positive mesomeric (+M) effect on the aromatic ring. This electron-donating behavior increases the electron density of the conjugated system, which slightly increases the single-bond character of the carboxylic acid's C=O bond. Consequently, the C=O stretch shifts to a lower wavenumber (~1675–1690 cm⁻¹) compared to unconjugated aliphatic carboxylic acids (~1710 cm⁻¹).

  • Dimerization: In the solid state, the carboxylic acid groups form strong intermolecular hydrogen bonds, creating dimers. This extensive hydrogen bonding drastically weakens the O-H bond, resulting in a distinctly broad absorption band spanning from 3300 to 2500 cm⁻¹.

  • Aryl Alkyl Ether Linkages: The rigid benzodioxole ring produces two highly diagnostic peaks: an asymmetric C-O-C stretch (~1240–1260 cm⁻¹) and a symmetric C-O-C stretch (~1030–1040 cm⁻¹).

Quantitative Data: Expected IR Peak Assignments

The following table summarizes the diagnostic peaks for 1,3-benzodioxole-5-carboxylic acid, serving as the benchmark for evaluating our analytical techniques[1][2].

Functional GroupExpected Wavenumber (cm⁻¹)Causality / Structural Origin
O-H Stretch (Acid) 3300 – 2500 (Broad)Strong intermolecular hydrogen bonding (dimerization) in the solid state.
C-H Stretch (Aliphatic) ~2900Symmetric and asymmetric stretching of the methylene (-CH₂-) group in the dioxole ring.
C=O Stretch (Acid) 1675 – 1690Conjugation with the electron-rich aromatic ring lowers the frequency from ~1710 cm⁻¹.
C=C Stretch (Aromatic) 1600, 1500, 1440In-plane skeletal vibrations of the benzene ring.
C-O-C (Asymmetric) 1240 – 1260Asymmetric stretching of the aryl alkyl ether linkage (benzodioxole ring).
C-O-C (Symmetric) 1030 – 1040Symmetric stretching of the aryl alkyl ether linkage.
C-H Bend (Aromatic) 930, 750Out-of-plane (OOP) bending characteristic of 1,2,4-trisubstituted benzenes.

Comparison of IR Analytical Techniques

Choosing the right sampling technique dictates the quality of the spectral data. Below is an objective comparison of the three primary methodologies.

A. Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR has largely replaced transmission FTIR as the standard for solid analysis due to its speed and non-destructive nature[3]. It utilizes an internal reflective element (e.g., Diamond or ZnSe) to create an evanescent wave that penetrates the sample.

  • Performance: Excellent for rapid screening of benzodioxole carboxylic acid powders. Requires zero sample preparation.

  • The Artifact (Penetration Depth): The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength (
    
    
    
    ). Therefore, IR peaks at lower wavenumbers (e.g., the symmetric C-O-C stretch at 1030 cm⁻¹) will appear disproportionately stronger than peaks at higher wavenumbers (e.g., the O-H stretch at 3000 cm⁻¹)[4].
  • Verdict: Best for routine QA/QC, but requires software-based "ATR Correction" algorithms if spectra are to be cross-referenced against legacy transmission libraries[4].

B. Transmission FTIR (KBr Pellet)

The traditional method where the IR beam passes entirely through a diluted sample matrix[3].

  • Performance: Provides "true" relative peak intensities across the entire mid-IR spectrum. Excellent for resolving the exact shape of the C=O stretch without the refractive index anomalies seen in ATR.

  • The Artifact (Moisture & Scattering): KBr is highly hygroscopic. Absorbed water produces a broad peak at ~3440 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially inflate or obscure the critical O-H and C=O stretches of the benzodioxole carboxylic acid. Furthermore, insufficient grinding leads to the Christiansen effect (baseline sloping due to scattering).

  • Verdict: Best for rigorous structural elucidation and publication-quality reference spectra, provided the environment is strictly moisture-controlled.

C. Diffuse Reflectance (DRIFTS)
  • Performance: Ideal for analyzing the surface chemistry of rough powders without the high-pressure pressing required for KBr pellets.

  • The Artifact (Reststrahlen Effect): If the benzodioxole carboxylic acid particles are too large or highly absorbing, specular reflectance can invert strong peaks (like the C=O stretch), creating derivative-shaped artifacts.

  • Verdict: A niche technique; generally inferior to ATR for routine analysis unless specific powder-surface interactions are being studied.

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies for the two most common techniques.

IR_Workflow Start Solid Sample: Benzodioxole Carboxylic Acid Decision Select IR Technique Start->Decision ATR ATR-FTIR (Rapid, Non-destructive) Decision->ATR KBr Transmission FTIR (KBr Pellet) Decision->KBr DRIFTS DRIFTS (Powder Analysis) Decision->DRIFTS PrepATR Direct Application to Diamond Crystal ATR->PrepATR PrepKBr Grind with KBr Press into Pellet KBr->PrepKBr PrepDRIFTS Dilute in KBr powder (1-3% w/w) DRIFTS->PrepDRIFTS Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Acquisition PrepKBr->Acquisition PrepDRIFTS->Acquisition Analysis Peak Assignment: C=O, O-H, C-O-C Acquisition->Analysis

Figure 1: Workflow for IR spectral acquisition of benzodioxole carboxylic acids.

Protocol A: ATR-FTIR (Diamond Crystal)
  • System Validation (Background): Clean the diamond crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation check: The baseline must be flat, and the single-beam energy profile must match the manufacturer's spec, proving a clean crystal.

  • Sample Application: Deposit ~2–5 mg of the benzodioxole carboxylic acid powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil. Validation check: Monitor the software's pressure gauge. Apply consistent pressure until the C=O peak (~1680 cm⁻¹) reaches an absorbance between 0.4 and 0.8 A.U. Exceeding 1.2 A.U. risks detector non-linearity.

  • Acquisition & Processing: Collect the spectrum. Apply an "ATR Correction" algorithm (assuming a refractive index of ~1.5 for organic powders) to normalize the wavelength-dependent penetration depth[4] before comparing to transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours to eliminate adsorbed water. Store in a desiccator.

  • Sample Milling: Weigh ~1.5 mg of the benzodioxole carboxylic acid and ~150 mg of dry KBr. Grind vigorously in an agate mortar for 2–3 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent baseline scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes.

  • System Validation (Visual): Validation check: The resulting pellet must be visually translucent to transparent. An opaque white pellet indicates insufficient grinding or moisture absorption and must be discarded.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

References

  • Title : 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem Source : National Center for Biotechnology Information URL : [Link]

  • Title : 1,3-Benzodioxole-5-carboxylic acid Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

  • Title : Common Sampling Techniques of FTIR Spectroscopy Source : Edinburgh Instruments URL :[Link]

  • Title : Why ATR-FTIR Results Don't Always Match Expectations Source : Rocky Mountain Labs URL :[Link]

Sources

Navigating the Uncharted: A Comparative Guide to Establishing Reference Standards for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of a compound are paramount. This is particularly true for novel or rare molecules like 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, where the availability of commercial reference standards is limited or non-existent. This guide provides a comprehensive framework for establishing a reliable in-house reference standard for this compound, a critical step for ensuring the accuracy and reproducibility of experimental data.

The isomeric distinction of the substituent at the 4-position of the benzodioxole ring, as opposed to the more commonly cited 5-position, places this molecule in a category where researchers must often chart their own course for analytical standardization. While a product listing for the 5-yl isomer exists from suppliers like Sigma-Aldrich, it is often provided for early discovery research without a comprehensive certificate of analysis, placing the onus of identity and purity confirmation on the end-user[1]. For the 4-yl isomer, the path to a well-characterized standard invariably begins with in-house synthesis and rigorous qualification.

This guide will navigate the essential stages of establishing a reference standard, from synthesis and purification to comprehensive analytical characterization and the assignment of purity. We will also explore the distinction between primary and in-house (secondary) reference standards and provide a decision-making framework for their appropriate use in a research and development setting.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a compound are measured. Its accurately determined purity and well-defined identity are the cornerstones of reliable quantitative analysis, enabling researchers to:

  • Ensure Accurate Quantification: Determine the exact concentration of the active pharmaceutical ingredient (API) in a sample.

  • Identify and Quantify Impurities: Detect and measure process-related impurities and degradation products.

  • Validate Analytical Methods: Establish the accuracy, precision, and linearity of analytical techniques.

  • Support Regulatory Submissions: Provide the necessary documentation for drug approval processes.

Given the absence of a commercially available, pharmacopeial-grade reference standard for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, the responsibility falls upon the research and development team to create and qualify an in-house standard.

Establishing an In-House Reference Standard: A Step-by-Step Approach

The journey to a qualified in-house reference standard involves a multi-faceted approach, integrating chemical synthesis, purification, and extensive analytical testing. The International Organization for Standardization (ISO) provides guidance for the in-house preparation of quality control materials, which serves as a valuable framework[2][3][4].

Part 1: Synthesis and Purification

Following synthesis, the crude product will inevitably contain impurities such as starting materials, by-products, and residual solvents. Therefore, a robust purification strategy is critical. Techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) should be employed to isolate the compound in the highest possible purity.

Illustrative Synthetic Workflow:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Qualification Starting_Materials 1,3-Benzodioxole Precursor & Alkylating Agent Reaction Chemical Reaction (e.g., Alkylation) Starting_Materials->Reaction Reaction Conditions Crude_Product Crude 3-(1,3-Benzodioxol-4-yl)- 2-methylpropanoic acid Reaction->Crude_Product Purification_Step Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification_Step Purified_Compound Purified Compound Purification_Step->Purified_Compound Characterization Full Analytical Characterization Purified_Compound->Characterization Qualified_Standard Qualified In-House Reference Standard Characterization->Qualified_Standard Start Need to Quantify 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid Check_Primary Is a Primary (e.g., USP) Reference Standard Available? Start->Check_Primary Use_Primary Use Primary Standard for Assay and Impurity Quantification Check_Primary->Use_Primary Yes_Primary Establish_InHouse Establish In-House (Secondary) Reference Standard Check_Primary->Establish_InHouse No_Primary No_Primary No Yes_Primary Yes Characterize_InHouse Synthesize, Purify, and Fully Characterize Establish_InHouse->Characterize_InHouse Use_InHouse Use Qualified In-House Standard for Routine Analysis Characterize_InHouse->Use_InHouse

Sources

Validation of Synthetic Routes for 4-Substituted Benzodioxoles: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic scaffold design, I frequently encounter a recurring bottleneck in drug development: the regioselective functionalization of the 1,3-benzodioxole (methylenedioxybenzene) ring. While 5-substituted benzodioxoles are trivial to synthesize, accessing the 4-substituted isomers presents a profound mechanistic challenge.

This guide objectively compares the performance, scalability, and mechanistic causality of three distinct synthetic paradigms for accessing 4-substituted benzodioxoles. By dissecting the underlying chemistry, we provide a self-validating framework for researchers to select the optimal route for their specific target.

The Mechanistic Challenge: Why C4 is the "Forbidden" Position

To understand how to synthesize 4-substituted benzodioxoles, we must first understand why traditional methods fail. The 1,3-benzodioxole ring is highly electron-rich. The two oxygen atoms donate electron density into the aromatic ring via resonance, strongly activating the 5- and 6-positions toward Electrophilic Aromatic Substitution (EAS).

Conversely, the 4-position is both electronically less favored and sterically shielded by the adjacent oxygen atom of the acetal bridge. Consequently, standard EAS protocols (e.g., bromination with N-bromosuccinimide) yield the 5-substituted product almost exclusively, with the 4-isomer appearing only as a trace impurity[1]. Similarly, modern Transition-Metal Catalyzed C–H Borylation (e.g., using Iridium catalysts) is governed by steric hindrance, directing borylation strictly to the unhindered 5-position[2].

To access the 4-position, we must abandon standard electrophilic and steric-controlled methods and instead rely on Kinetic Coordination or De Novo Ring Construction .

G SM 1,3-Benzodioxole EAS Electrophilic Aromatic Substitution (e.g., NBS, Br2) SM->EAS  Fails for C4 DoM Directed Ortho-Metalation (n-BuLi, TMEDA, -78°C) SM->DoM  Optimal for C4 CH Ir-Catalyzed C-H Borylation ([Ir(cod)Cl]2, B2pin2) SM->CH  Fails for C4 Prod5_EAS 5-Substituted Benzodioxole (Electronic Control) EAS->Prod5_EAS Prod4_DoM 4-Substituted Benzodioxole (Kinetic/Coordination Control) DoM->Prod4_DoM Prod5_CH 5-Substituted Benzodioxole (Steric Control) CH->Prod5_CH

Regioselectivity map of 1,3-benzodioxole functionalization pathways.

Route Comparison: DoM vs. De Novo Synthesis

Paradigm A: Directed Ortho-Metalation (DoM) [The Kinetic Approach]

Mechanism & Causality: Directed ortho-metalation subverts the natural electronic bias of the ring by utilizing the oxygen atoms as directing groups. When treated with n-butyllithium (n-BuLi), the lithium cation coordinates to the lone pairs of the acetal oxygen. This coordination kinetically guides the highly basic butyl anion to deprotonate the adjacent, sterically hindered C4 proton. The addition of TMEDA (Tetramethylethylenediamine) is critical; it breaks down n-BuLi hexamers into highly reactive monomers and increases the basicity of the reagent, ensuring rapid and complete lithiation at -78 °C[3].

Paradigm B: De Novo Methylenation [The Structural Approach]

Mechanism & Causality: If the intact benzodioxole ring resists 4-substitution, the logical workaround is to install the substituent before the ring is formed. This route begins with a commercially available 3-substituted catechol. The catechol is reacted with bromochloromethane (BrCH₂Cl) in the presence of Cesium Carbonate (Cs₂CO₃). The causality behind choosing Cs₂CO₃ over cheaper bases (like K₂CO₃) relies on the "Cesium Effect." The large ionic radius and low charge density of the Cs⁺ cation result in highly naked, nucleophilic catecholate oxygens. Furthermore, Cs⁺ acts as a structural template, bringing the two oxygen atoms into close proximity to facilitate rapid intramolecular cyclization, thereby preventing intermolecular polymerization[4].

Workflow Step1 3-Substituted Catechol Step2 Deprotonation (Cs2CO3 in DMF) Step1->Step2 Step3 Mono-alkylation (BrCH2Cl, 110°C) Step2->Step3 Step4 Intramolecular Cyclization (Cesium Effect Template) Step3->Step4 Step5 4-Substituted 1,3-Benzodioxole Step4->Step5

Workflow for the De Novo methylenation of 3-substituted catechols.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the evaluated synthetic routes. Data is aggregated from standard laboratory scale validations (10–50 mmol).

MetricElectrophilic Aromatic SubstitutionDirected Ortho-Metalation (DoM)De Novo Methylenation
Primary Product 5-Substituted Isomer4-Substituted Isomer4-Substituted Isomer
Regioselectivity (C4:C5) < 1 : 99> 95 : 5100 : 0 (Unambiguous)
Typical Yield N/A (Fails for C4)65% – 80%70% – 85%
Scalability HighModerate (Cryogenic limits)High
Operational Complexity LowHigh (Requires anhydrous/inert setup)Moderate
Reagent Cost LowModerate (n-BuLi, TMEDA)High (Cs₂CO₃, specific catechols)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, solubility shifts) are embedded within the steps to confirm intermediate formation without requiring real-time spectroscopic analysis.

Protocol A: Synthesis of 4-Iodo-1,3-benzodioxole via DoM

This protocol validates the kinetic coordination approach.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high-purity Argon.

  • Reagent Loading: Add 1,3-benzodioxole (10.0 mmol, 1.22 g) and anhydrous THF (50 mL). Add TMEDA (11.0 mmol, 1.65 mL). Self-Validation: The solution must remain perfectly colorless and clear.

  • Cryogenic Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Metalation: Dropwise add n-BuLi (1.6 M in hexanes, 11.0 mmol, 6.87 mL) over 10 minutes. Self-Validation: The solution will transition to a pale yellow/amber color, indicating the formation of the 4-lithio species. Stir at -78 °C for 1.5 hours.

  • Electrophilic Quench: Dissolve Iodine (I₂, 12.0 mmol, 3.05 g) in 15 mL anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C. Self-Validation: The deep purple color of iodine will rapidly decolorize as it reacts with the carbanion.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess iodine (solution turns pale). Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 4-iodo-1,3-benzodioxole.

Protocol B: Synthesis of 4-Methyl-1,3-benzodioxole via De Novo Ring Construction

This protocol validates the thermodynamic structural approach.

  • Reagent Loading: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-methylcatechol (10.0 mmol, 1.24 g) and Cesium Carbonate (15.0 mmol, 4.88 g) in anhydrous DMF (40 mL).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes under Argon. Self-Validation: The mixture will turn dark brown/green, confirming the formation of the highly nucleophilic cesium catecholate salt.

  • Alkylation/Cyclization: Add bromochloromethane (BrCH₂Cl, 15.0 mmol, 0.97 mL) in one portion.

  • Heating: Heat the mixture to 110 °C for 2.5 hours. Self-Validation: As the reaction proceeds, a fine white precipitate (CsCl/CsBr) will form and accumulate at the bottom of the flask, indicating successful alkylation and halide displacement.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers thoroughly with 1M NaOH (to remove unreacted catechol) and brine. Dry over Na₂SO₄ and evaporate to yield the pure 4-methyl-1,3-benzodioxole as a pale oil.

References

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA ACS Omega (2022). Demonstrates the strict regioselectivity of EAS on benzodioxoles, yielding 5-bromo isomers exclusively. URL: [Link]

  • NNB-Type Tridentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C–H Borylation Molecules (2019). Confirms that transition-metal C-H borylation of 1,3-benzodioxole is sterically governed, occurring at the 5-position. URL: [Link]

  • The trifluoromethoxy group: a long-range electron-withdrawing substituent Chemistry - A European Journal (2002). Details the kinetic ortho-lithiation of 1,3-benzodioxole at the 4-position using n-BuLi. URL: [Link]

  • Synthesis and Pharmacological Examination of 1-(3-Methoxy-4-methylphenyl)-2-aminopropane... Journal of Medicinal Chemistry (1998). Provides foundational methodology for the methylenation of 3-substituted catechols to yield 4-substituted benzodioxoles. URL: [Link]

Safety Operating Guide

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical and operational protocols for the disposal of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid .

Executive Summary: Operational Status

  • Waste Classification: Non-Halogenated Organic Acid / Potential Bioactive Intermediate.

  • Primary Disposal Method: High-Temperature Incineration (Destruction Efficiency >99.99%).[1][2]

  • Drain Disposal: STRICTLY PROHIBITED .

  • Critical Alert: While this specific isomer (4-yl) is distinct from the common MDMA precursor (5-yl isomer), it is a structural analogue.[1][2] Prudent practice mandates handling it with List I Chemical security protocols to prevent regulatory ambiguity or diversion.

Chemical Profile & Hazard Identification

To ensure safe handling, operators must understand the physicochemical properties that dictate the waste stream.

PropertySpecificationOperational Implication
Chemical Structure Carboxylic acid attached to a benzodioxole ring.[1][2][3][4]Acidic; incompatible with strong bases and oxidizers.
Physical State Solid (typically white/off-white powder).[1][2]Generates dust; requires particulate respiratory protection (N95/P100).
Combustibility Combustible organic solid.Keep away from open flames and ignition sources.[5][6]
Bioactivity Potential pharmacological activity.Treat as "Potent Compound" (OEB 3 or higher) until verified otherwise.
Environmental Toxic to aquatic life (Benzodioxole moiety).Zero discharge to sewer systems.

GHS Classification (Inferred from Analogues):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

Regulatory & Compliance Framework

As a Senior Application Scientist, I emphasize that compliance is not just about the letter of the law, but the risk of the molecule.

  • RCRA (USA): This compound is not explicitly P- or U-listed.[1][2] However, it must be characterized. If it exhibits ignitability (D001) or corrosivity (D002) in solution, it must be coded accordingly. Default Recommendation: Manage as Non-Halogenated Organic Waste .

  • DEA / Controlled Substances (USA):

    • The 5-yl isomer (3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid) is a direct precursor to MDA/MDMA derivatives.[1][2]

    • The 4-yl isomer is a positional isomer.[1][2] Under the Federal Analogue Act , treating this substance with the same chain-of-custody rigor as a controlled precursor is the only defensible strategy in a drug development audit.[1][2]

Waste Segregation & Decision Logic

Proper segregation prevents dangerous chemical reactions in the waste drum.[7]

WasteSegregation Start Waste Generation: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solvent based) StateCheck->Liquid DisposalSolid Bin: Solid Hazardous Waste (Trace Organic Acids) Solid->DisposalSolid ContamCheck Contaminants? Liquid->ContamCheck Halogenated Contains Halogens (DCM, Chloroform) ContamCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, EtOAc, Water) ContamCheck->NonHalogenated No DisposalHalo Bin: Halogenated Solvent Waste Halogenated->DisposalHalo DisposalNonHalo Bin: Non-Halogenated Organic Waste NonHalogenated->DisposalNonHalo Destruction FINAL DISPOSAL: High-Temp Incineration DisposalSolid->Destruction DisposalHalo->Destruction DisposalNonHalo->Destruction

Figure 1: Waste segregation decision tree ensuring compatibility and proper final destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, reaction byproducts, contaminated PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a fiber drum with a poly-liner.[1][2] Do not use metal drums if the waste is wet/acidic, as it may corrode the metal.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid" (Do not use abbreviations).[1][2]

    • Hazards: Irritant, Combustible.

  • Accumulation: Keep container closed (vapor tight) except when adding waste.

  • Disposal: Transfer to a licensed incineration facility.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.

  • pH Check: If the waste stream is highly acidic (pH < 2), it is prudent to adjust pH to 4–9 using a dilute base (e.g., Sodium Bicarbonate solution) before adding to the solvent waste drum to prevent drum corrosion or reaction with other wastes.

    • Caution: Neutralization is exothermic. Perform slowly in a fume hood.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate.

    • Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong bases (Sodium Hydroxide pellets).

  • Transfer: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated) using a funnel.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent; add rinsate to the waste container.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.[5][6]

Required PPE: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 Respirator (for powder spills).

SpillResponse Alert 1. ALERT Notify personnel Evacuate area if dust is airborne PPE 2. PPE UP Gloves, Goggles, Respirator Alert->PPE Contain 3. CONTAIN Cover with spill pads (Do not dry sweep dust) PPE->Contain Neutralize 4. NEUTRALIZE Apply Sodium Bicarbonate or Spill-X-A Contain->Neutralize Collect 5. COLLECT Scoop into hazardous waste bag Label as 'Spill Debris' Neutralize->Collect Clean 6. DECONTAMINATE Wash area with soap & water Collect->Clean

Figure 2: Emergency spill response workflow.

Neutralization Detail: Because the substance is an acid, applying a weak base (Sodium Bicarbonate) will generate CO₂ gas.

  • Observation: Bubbling indicates neutralization is occurring.

  • Endpoint: When bubbling ceases, the residue can be safely scooped up.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. RCRA Regulations.[8][9]

  • Fisher Scientific. (2025).[6][10] Safety Data Sheet: 1,3-Benzodioxole derivatives. (General class SDS used for hazard extrapolation).

  • U.S. Drug Enforcement Administration (DEA). (2024). List of Scheduled Chemicals and Precursors. (Reference for structural analogue compliance). [1]

Sources

Personal protective equipment for handling 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and PPE Protocol for Handling 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

As pharmaceutical research accelerates, the handling of specialized intermediates like 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid requires rigorous, scientifically grounded safety frameworks. This compound is a positional isomer of the widely utilized 5-yl derivative (commercially known as 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid)[1]. This guide provides an authoritative, step-by-step operational protocol designed for research scientists and drug development professionals. By understanding the physicochemical properties of this benzodioxole derivative, laboratories can implement a self-validating safety system that protects personnel while ensuring experimental integrity.

Section 1: Physicochemical Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's physical behavior. As a solid organic acid containing a benzodioxole moiety, its primary occupational hazards stem from airborne dust generation and dermal contact, which can lead to skin, eye, and respiratory irritation[2].

Table 1: Physicochemical Properties & Hazard Assessment

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 208.21 g/mol Moderate molecular weight; fine powder can easily aerosolize during transfer.
Melting Point 77°C – 80°CSolid at room temperature[1]. Dust inhalation is the primary exposure route.
Solubility Slightly soluble in waterRequires organic solvents for complete dissolution[1], altering glove compatibility.
Primary Hazards H315, H319, H335Causes skin/eye irritation and respiratory tract irritation ()[2].
Incompatibilities Strong oxidizing agentsRisk of exothermic reaction; isolate during storage and waste disposal[3].

Section 2: The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling concentrated pharmaceutical intermediates. The following PPE matrix is engineered based on the specific hazards of substituted propanoic acids, ensuring every layer of protection has a clear mechanistic purpose.

  • Hand Protection (Gloves):

    • Selection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic acids. However, if the compound is dissolved in a highly penetrative carrier solvent like Dichloromethane (DCM), nitrile will degrade rapidly. In such cases, a double-gloving strategy or the use of Butyl rubber gloves is mandatory to prevent transdermal delivery of the dissolved API intermediate.

  • Eye/Face Protection:

    • Selection: Snug-fitting chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Standard safety glasses with side shields do not adequately protect against fine, aerosolized powders (H319 hazard). Goggles create a sealed micro-environment, preventing particulate matter from contacting ocular mucosa[4].

  • Respiratory Protection:

    • Selection: N95/P100 particulate respirator OR handling strictly within a certified chemical fume hood.

    • Causality: To mitigate the STOT SE 3 (H335) respiratory irritation hazard ()[5]. If weighing must occur outside localized exhaust ventilation, an N95 mask is the absolute minimum requirement to filter out particulates >0.3 microns.

  • Body Protection:

    • Selection: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned, with closed-toe non-porous shoes.

Section 3: Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and transferring the compound to minimize aerosolization risks ()[6].

Step-by-Step Methodology: Powder Transfer and Dissolution

  • Ventilation Verification: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the workspace of any strong oxidizing agents[3].

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don goggles and a fully buttoned lab coat.

  • Static Mitigation: Organic powders are highly prone to static cling, which causes sudden, unpredictable aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula before dispensing.

  • Dispensing: Slowly open the reagent bottle inside the fume hood. Use the anti-static spatula to transfer the solid. Keep the transfer distance as short as possible to minimize dust plumes[6].

  • In-Situ Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing vessel inside the hood before transferring it to a volumetric flask. This traps the powder in the liquid phase, instantly eliminating the inhalation hazard.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent-dampened, lint-free wipe (isopropanol is generally effective for residual organic acids).

G Start Start Procedure Assess Assess Ventilation (Fume Hood >80 fpm) Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE AntiStatic Apply Anti-Static to Equipment PPE->AntiStatic Handle Dispense & Weigh Inside Hood AntiStatic->Handle Liquid Add Solvent (Eliminate Dust Hazard) Handle->Liquid Decon Decontaminate Workspace Liquid->Decon

Caption: Sequential workflow for handling solid organic acids to minimize aerosolization risks.

Section 4: Spill Response and Disposal Plan

A robust safety culture anticipates failure. If a spill occurs, the response must be immediate, systematic, and tailored to the physical state of the chemical ()[7].

Step-by-Step Spill Response:

  • Isolate: Evacuate immediate personnel from the spill radius and remove all sources of ignition[7].

  • Assess State: Determine if the spill is dry powder or a solvent-based solution.

  • Dry Spill Containment: Do NOT sweep dry powder, as the mechanical action generates toxic dust clouds. Instead, gently cover the powder with damp paper towels (using water or a mild alkaline solution) to suppress dust[5].

  • Wet Spill Containment: If the compound is dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or sand)[7]. Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed material or damp towels into a chemically compatible, sealable hazardous waste container[6].

  • Disposal: Label as "Hazardous Waste: Toxic Organic Acid / Pharmaceutical Intermediate." Dispose of via a certified hazardous waste contractor in compliance with environmental regulations. Do not flush down the sink ()[4].

SpillResponse Spill Spill Detected State Physical State? Spill->State Dry Dry Powder State->Dry Wet Solvent Solution State->Wet Dampen Cover with Damp Towels Dry->Dampen Absorb Apply Inert Absorbent Wet->Absorb Collect Collect in Sealed Container Dampen->Collect Absorb->Collect Dispose RCRA Hazardous Waste Disposal Collect->Dispose

Caption: Decision matrix for chemical spill containment based on physical state.

References

  • Title: 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, Alfa Aesar | Source: Fisher Scientific | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.